molecular formula C26H25NO8S2 B610388 3H-Indolium, 2-[2-(2,3-dihydro-6-hydroxy-5,7-disulfo-1H-xanthen-4-yl)ethenyl]-1,3,3-trimethyl-, inner salt CAS No. 1392488-07-1

3H-Indolium, 2-[2-(2,3-dihydro-6-hydroxy-5,7-disulfo-1H-xanthen-4-yl)ethenyl]-1,3,3-trimethyl-, inner salt

Cat. No.: B610388
CAS No.: 1392488-07-1
M. Wt: 543.6 g/mol
InChI Key: QPJLDQIEJYZMPZ-UHFFFAOYSA-N
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Description

Significance of Near-Infrared Emission in Contemporary Research Fields

The near-infrared region, generally spanning from 700 to 1700 nm, is particularly valuable for imaging and sensing applications in complex environments. acs.orgnih.govacs.orgmdpi.com This is due to the specific interactions of light with biological tissues and many materials within this spectral window.

A primary advantage of using NIR wavelengths in biological investigations is the reduced interference from tissue autofluorescence, which is significantly lower in the NIR range compared to the visible spectrum. acs.orgmdpi.comresearchgate.netmdpi.comjacksonimmuno.com This leads to higher signal-to-noise ratios and clearer images. Furthermore, NIR light exhibits deeper tissue penetration due to lower absorption and scattering by biological components such as hemoglobin and water in certain NIR windows (specifically the NIR-II window, 1000-1700 nm). acs.orgnih.govacs.orgmdpi.comresearchgate.netmdpi.comjacksonimmuno.comresearchgate.netchinesechemsoc.orgresearchgate.netvanderbilt.edu These properties enable non-invasive or minimally invasive imaging of structures and processes within living organisms and materials with improved resolution and depth. acs.orgacs.orgresearchgate.netnirmidas.com In materials science, NIR dyes are utilized in various applications, including organic light-emitting diodes, chemosensors, and organic photovoltaics, leveraging their intense absorption and emission in this spectral range. researchgate.netresearchgate.net

The field of NIR fluorophores has undergone significant evolution. Initially, research focused on the traditional NIR-I window (700-900 nm). nih.govacs.org More recently, there has been a strong push towards developing fluorophores for the second near-infrared window (NIR-II, 1000-1700 nm), which offers even greater tissue penetration depth and reduced scattering, leading to enhanced imaging performance. acs.orgnih.govacs.orgchinesechemsoc.orgresearchgate.netfrontiersin.org This evolution has led to the development of diverse classes of NIR fluorescent materials, including small organic dyes (such as cyanines, squaraines, and rhodamine analogs), quantum dots, carbon nanotubes, and rare-earth nanoparticles. acs.orgnih.govacs.orgmdpi.comresearchgate.netmacsenlab.comcore.ac.ukfrontiersin.orgacs.org The availability of these varied fluorophores with tunable properties has profoundly impacted research methodologies, enabling more sophisticated multi-color imaging, real-time monitoring of biological processes, and targeted molecular imaging. acs.orgacs.orgjacksonimmuno.comnirmidas.com

Advantages of NIR Wavelengths for Biological and Materials Science Investigations

Academic Context and Rationale for Studying NIR Dye-1

The study of specific NIR compounds like NIR Dye-1 is grounded in the need to develop fluorophores with improved properties for advanced applications.

The history of fluorescent dye synthesis dates back decades, with significant fundamental discoveries made over the last century. nih.gov While NIR dyes have been used in high-technology fields for many years, their application in in vivo biological imaging is more recent. researchgate.netnih.gov Cyanine (B1664457) dyes, to which NIR Dye-1 belongs, represent a major family of NIR fluorophores. mdpi.comfrontiersin.orgmacsenlab.comcore.ac.ukfrontiersin.orgacs.orgnih.govnih.gov Early development focused on synthesizing dyes with absorption and emission in the desired NIR range, often involving the design of conjugated systems and heterocyclic rings to tune photophysical properties. mdpi.comnih.gov The structural characteristics of cyanine dyes, featuring a polymethine chain connecting two heterocyclic rings, are fundamental to their optical properties. macsenlab.com Research into modifying these structures, such as lengthening the polymethine chain or altering the heterocyclic rings, has been a key aspect of historical development to achieve longer emission wavelengths. frontiersin.orgnih.gov The development of water-soluble NIR dyes has also been a significant historical effort, often involving the addition of hydrophilic groups like sulfonate. core.ac.ukbiotium.com

Properties

CAS No.

1392488-07-1

Molecular Formula

C26H25NO8S2

Molecular Weight

543.6 g/mol

IUPAC Name

3-hydroxy-4-sulfo-5-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthene-2-sulfonate

InChI

InChI=1S/C26H25NO8S2/c1-26(2)18-9-4-5-10-19(18)27(3)21(26)12-11-15-7-6-8-16-13-17-14-20(36(29,30)31)22(28)25(37(32,33)34)24(17)35-23(15)16/h4-5,9-14H,6-8H2,1-3H3,(H2,29,30,31,32,33,34)

InChI Key

QPJLDQIEJYZMPZ-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

QUN88071;  QUN-88071;  QUN 88071; 

Origin of Product

United States

Synthetic Methodologies and Molecular Engineering of Nir Dye 1

De Novo Synthesis Strategies for NIR Dye-1 Core Structures

De novo synthesis of NIR dye core structures typically involves the construction of the fundamental light-absorbing framework from simpler molecular precursors. While specific detailed synthetic routes for the core structure of NIR dye-1 (CAS 1392488-07-1) are not extensively detailed in the provided information, general approaches for synthesizing NIR dyes, particularly cyanine (B1664457) dyes which share some characteristics with NIR dye-1, offer insight into potential methodologies.

Cyanine dyes, often used in the NIR region, are characterized by a polymethine chain connecting two heterocyclic nitrogen-containing rings. macsenlab.com Synthesis of cyanines can involve reactions utilizing indolium or benzoindolium derivatives as starting materials, reacting with precursors like ortho esters, tris-halogenated compounds, or diphenylformamidines to yield trimethine cyanines. beilstein-journals.org Longer polymethine chains, such as pentamethine and heptamethine systems, can be constructed using specific chain builders derived from aldehydes or cyclic ketones. beilstein-journals.org

Precursor Chemistry and Reaction Pathways

The precursor chemistry for NIR dye synthesis is diverse and depends on the target core structure. For cyanine dyes, heterocyclic salts and intermediates with reactive methyl or methylene (B1212753) groups adjacent to nitrogen atoms are common precursors. nih.govresearchgate.net Condensation reactions are frequently employed to link these precursors via polymethine chains. nih.govnih.gov For instance, quinolinium-based NIR pentamethine dyes can be prepared by the condensation of a quinolinium salt with malonaldehyde dianil hydrochloride. nih.gov The reaction conditions, including heating time, can influence the success and efficiency of these pathways. nih.gov

Another approach involves the synthesis of polycyclic NIR chromophores through tandem reactions. rsc.orgrsc.org One such method integrates naphthalene-1,5-diamine with a naphthalenediimide derivative via a tandem process involving nucleophilic aromatic substitution followed by a metal-free C–C coupling. rsc.orgrsc.org This highlights the use of electron-rich aryl amines and electrophilic aryl bromides as precursors in constructing complex NIR-absorbing systems. rsc.org

Stereochemical Control and Regioselectivity in NIR Dye-1 Synthesis

While the provided information does not offer specific details on stereochemical control and regioselectivity for NIR dye-1 (CAS 1392488-07-1), these aspects are crucial in the synthesis of many organic chromophores to ensure the formation of the desired isomer and to control the position of substituents. In the synthesis of asymmetric cyanine dyes, achieving regioselectivity in condensation reactions is important for directing the formation of the polymethine chain to specific positions on the heterocyclic rings. nih.gov The choice of precursors and reaction conditions plays a significant role in controlling regioselectivity.

For complex polycyclic structures, such as the naphthalene-diimide based NIR dyes, the proposed reaction pathways involve specific intramolecular C–C coupling steps where the regioselectivity is influenced by the electronic properties of the precursors, such as the activation of a para-CH position by an electron-donating NH group. rsc.org Although not explicitly stated for NIR dye-1, similar considerations regarding the controlled formation of conjugated systems and the placement of functional groups are likely important in its synthesis.

Structural Modification and Derivatization Approaches for NIR Dye-1

Structural modification and derivatization are key strategies for tailoring the properties of NIR dyes, including their absorption/emission wavelengths, fluorescence quantum yields, solubility, and stability. NIR dye-1 itself demonstrates the result of such engineering, possessing water-soluble groups and an optically tunable hydroxyl group. medchemexpress.com

Extension of π-Conjugated Systems in NIR Dye-1 Analogs

Extending the π-conjugated system is a widely used strategy to shift the absorption and emission wavelengths of organic dyes to longer wavelengths, including the NIR region. researchgate.netnih.gov This is because the extension of conjugation narrows the HOMO-LUMO gap. researchgate.net For cyanine dyes, increasing the length of the polymethine chain is a direct way to extend the π-system and achieve bathochromic shifts. researchgate.netnih.govbohrium.com

Other approaches involve fusing aromatic units to the core structure. rhhz.net For example, extending the π-conjugation along specific positions of perylene-monoimide (PMI) using Sonogashira coupling can result in NIR-absorbing dyes with significant bathochromic shifts. rsc.org Similarly, incorporating linearly extended π-conjugated structures in squarylium dyes through cross-coupling reactions can lead to NIR absorption. figshare.com While specific π-extension strategies for NIR dye-1 are not detailed, its NIR activity suggests the presence of an extended π-system within its structure.

Incorporation of Electron-Donating and Electron-Accepting Moieties

The incorporation of electron-donating (D) and electron-accepting (A) moieties is a powerful method for tuning the optical properties of NIR dyes, often following a D-π-A or D-A-D framework. researchgate.netrsc.org This creates intramolecular charge transfer (ICT), which can lead to significant red shifts in absorption and emission. rsc.orgmdpi.com

Examples include perylene-monoimide based ICT dyes with electron-donating groups at bay and peri-positions and an electron-accepting imide group. rsc.org In other systems, using amino groups as electron donors and boryl groups as electron acceptors in a donor-acceptor-acceptor (D-A-A) π-system can yield NIR-emitting fluorophores. rsc.org The strength and position of these donor and acceptor groups influence the extent of the red shift and other photophysical properties. rsc.orgnih.gov The presence of an optically tunable hydroxyl group in NIR dye-1 medchemexpress.com suggests that it might participate in electronic effects or serve as a site for further functionalization affecting its optical properties.

Strategic Substitution for Tunable Optical Properties in NIR Dye-1 Derivatives

Strategic substitution at various positions on the dye core allows for fine-tuning of optical properties. rsc.orgresearchgate.net This can involve introducing auxochromes at specific sites to systematically alter excitation and emission maxima. rsc.org

For BODIPY dyes, introducing electron-donating substituents at the 3,5-positions can significantly affect absorption and emission wavelengths, pushing them into the red to NIR regions. nih.gov The type of substituent influences the bathochromic shift; for instance, amine groups can lead to longer absorption and emission maxima. nih.gov

Substitution can also impact other properties like solubility and stability. Modifying cyanine dyes with sulfonate groups, as seen in some analogs, enhances water solubility. nih.gov The presence of water-soluble groups in NIR dye-1 medchemexpress.com is likely a result of strategic substitution. Furthermore, introducing specific functional groups allows for derivatization, enabling conjugation to biomolecules or other entities for targeted applications. researchgate.netuni-regensburg.deresearchgate.net The optically tunable hydroxyl group in NIR dye-1 medchemexpress.com provides a potential handle for such derivatization.

Design Principles for Restriction of Intramolecular Motion in NIR Dye-1 Scaffolds

For cyanine dyes, flexibility in the polymethine chain can lead to non-radiative deactivation mdpi.com. Strategies to restrict intramolecular motion in dye scaffolds include the introduction of rigidifying elements or bulky substituents that hinder rotations and vibrations mdpi.comrsc.org. The specific structural features within the NIR dye-1 scaffold (PubChem CID 25195431) that contribute to the restriction of intramolecular motion would be inherent to its precise chemical structure, which includes indolium and benzo[e]indole moieties linked by a heptamethine chain nih.gov. The incorporation of sulfonate groups, while primarily for solubility, could also indirectly influence the molecular conformation and flexibility through steric and electronic effects.

Novel Synthetic Routes and Scalable Production of NIR Dye-1

The synthesis of cyanine dyes, the class to which NIR dye-1 belongs, often involves multi-step procedures starting from commercially available precursors mdpi.combohrium.comresearchgate.net. Novel synthetic routes aim to improve efficiency, yield, and introduce specific functionalities mdpi.comdtic.milbohrium.comresearchgate.net. Microwave-assisted synthesis, for instance, has been explored as a method to reduce reaction times and improve efficiency in the synthesis of various dyes, including cyanine dyes researchgate.net.

Advanced Photophysical and Spectroscopic Characterization of Nir Dye 1

Electronic Absorption and Emission Spectroscopy of NIR Dye-1

Electronic absorption and emission spectroscopy provide fundamental insights into the energy levels and transitions within a molecule. For NIR Dye-1, these spectroscopic techniques reveal key characteristics such as absorption and emission maxima, spectral shifts, and the influence of the local environment and aggregation state.

Wavelength Tuning and Spectral Shifts of NIR Dye-1

The absorption and emission wavelengths of NIR dyes, including those structurally related to NIR Dye-1, can be tuned by modifying their molecular structure, particularly the length of the polymethine chain and the nature of terminal heterocyclic groups. rsc.org An increase in the methine chain length typically leads to a red-shift (bathochromic shift) in both absorption and emission spectra. rsc.orgnsf.gov For instance, increasing the cyanine (B1664457) bridge length from 1 to 3 or more carbons can result in a significant red-shift of absorption maxima. nsf.gov

Solvent polarity also plays a role in influencing the spectral characteristics of NIR dyes. Some styryl pyridinium (B92312) dyes emitting in the NIR region show noticeable changes in absorbance and emission with varying solvent polarity. mdpi.com In weakly polar solvents like chloroform, emission might be observed at shorter NIR wavelengths, while in more polar aprotic solvents such as DMSO, a red-shift in emission is typically observed. mdpi.com Regioisomeric effects can also lead to bathochromic shifts in optical spectra. mdpi.com

Large Stokes shifts, the difference between the absorption and emission maxima, are a desirable property for reducing self-quenching and reabsorption effects. Some NIR dyes exhibit remarkably large Stokes shifts, which can be influenced by intramolecular interactions and solvent reorganization in the excited state. nsf.govmdpi.commdpi.com For example, a transparent optical window between absorption and emission spectra has been observed for some NIR-emitting dyes with large Stokes shifts, attributed to efficient excited-state intramolecular proton transfer (ESIPT). mdpi.com

Molar Extinction Coefficient Determination of NIR Dye-1 Aggregates and Monomers

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. NIR dyes are known for their intense molar absorptivity in the NIR region. nsf.gov High molar extinction coefficients are advantageous for applications requiring strong light absorption. Values exceeding 1 x 105 M-1cm-1 have been reported for some NIR photosensitive dyes. karenz.jp For NIR Dye s775z, NHS, an extinction coefficient of 201,000 M-1cm-1 has been reported. rndsystems.comtocris.com Another water-soluble thiophene-croconaine dye showed a high molar extinction coefficient of 1.19 × 105 M−1 cm−1. rsc.org

The aggregation state of NIR Dye-1 can significantly impact its absorption and emission properties, including the molar extinction coefficient. Organic dyes can exist as monomers or form aggregates, such as H-aggregates and J-aggregates, depending on factors like concentration and solvent. nih.govchinesechemsoc.orgmdpi.comresearchgate.net H-aggregates typically exhibit a blue-shifted (hypsochromic shift) absorption with respect to the monomer, while J-aggregates show a red-shifted (bathochromic shift) absorption and often a narrower, more intense absorption band due to the constructive coupling of excited-state transition dipoles in a "head-to-tail" arrangement. chinesechemsoc.orgacs.org

Studies on other NIR dyes like Indocyanine Green (ICG) have shown that at high concentrations in water, H-aggregates can form, leading to absorption maxima at different wavelengths compared to the monomeric form observed at lower concentrations or in solvents like ethanol. nih.govmdpi.com Emission is often primarily attributed to the monomeric form, and H-aggregate formation can lead to decreased emission. nih.govmdpi.com J-aggregates, on the other hand, can exhibit tunable fluorescence properties in the NIR-II region and sharper emission bands compared to monomers. acs.org

While specific data for NIR Dye-1 aggregates and monomers were not extensively detailed in the search results, the general principles observed for other NIR cyanine dyes suggest that NIR Dye-1's molar extinction coefficient and spectral properties are likely to be concentration and environment-dependent due to aggregation phenomena.

Excited-State Dynamics and Deactivation Pathways of NIR Dye-1

Upon absorption of light, NIR Dye-1 is promoted to an excited electronic state. The subsequent processes by which this excited state loses energy and returns to the ground state are known as excited-state dynamics and deactivation pathways. These pathways include radiative decay (fluorescence) and non-radiative processes such as internal conversion and intersystem crossing. Understanding these dynamics is crucial for optimizing fluorescence quantum yield and predicting the fate of the excited state.

Fluorescence Lifetime Analysis of NIR Dye-1

Fluorescence lifetime (FLT) is an intrinsic property of a fluorophore that describes the average time the molecule spends in the excited state before emitting a photon. FLT is generally independent of dye concentration and excitation intensity, making it a valuable parameter for molecular imaging and sensing applications, particularly in heterogeneous environments like biological tissues. nih.govd-nb.info

Most currently used organic NIR fluorescent dyes have relatively short fluorescence lifetimes, typically below 1.5 ns. d-nb.infobiorxiv.orgbiorxiv.org However, some classes of NIR dyes, such as pyrrolopyrrole cyanine dyes, have demonstrated exceptionally longer FLTs ranging from 3 to 4 ns in various environments. d-nb.info For a fluorescent dye (referred to as dye 1) exhibiting ESIPT and NIR emission, fluorescence lifetime measurements revealed a two-exponential decay with components of 1.05 ns and 3.38 ns, with the major component attributed to emission from the keto tautomer. mdpi.com The fluorescence lifetimes and their fractional contributions can be significantly influenced by the dye's structure. mdpi.com

Studies on other cyanine dyes have shown FLTs in the range of 0.50 ns to 1.48 ns in DMSO, with longer lifetimes observed for indolium or benz[e]indolium heptamethine dyes compared to benz[c,d]indolium trimethine dyes. nih.gov Solvent polarity can also affect FLT, with lifetimes generally increasing from polar to non-polar solvents. nih.gov The lack of structural rigidity in some cyanine dyes is considered a primary factor contributing to the loss of excited-state energy via non-radiative pathways, influencing FLT. nih.gov

While specific FLT data for NIR Dye-1 is not explicitly provided in the search results, the information on related NIR dyes suggests that its fluorescence lifetime is likely in the nanosecond range and can be influenced by its molecular structure and environment.

Internal Conversion and Intersystem Crossing Processes in NIR Dye-1

Non-radiative deactivation pathways, primarily internal conversion (IC) and intersystem crossing (ISC), compete with fluorescence and reduce the fluorescence quantum yield. sioc-journal.cnacs.orgnih.gov Internal conversion is a transition between electronic states of the same spin multiplicity (e.g., S1 to S0), typically involving vibrational relaxation. Intersystem crossing is a transition between states of different spin multiplicity (e.g., S1 to T1), leading to the formation of a triplet state. sioc-journal.cn

For NIR fluorophores, the smaller energy gap between the S0 and S1 states, as described by the energy gap law, generally leads to faster non-radiative deactivation pathways, including internal conversion, compared to dyes emitting in the visible spectrum. acs.org This faster non-radiative decay can result in reduced emission intensity. acs.org

Molecular structure plays a significant role in determining the rates of IC and ISC. Torsional degrees of freedom around bonds in the dye structure can provide pathways for non-radiative decay, contributing to lower fluorescence quantum yields in some cyanine dyes. rsc.org Hydrogen bonding properties of solvents can also affect non-radiative deactivation modes. rsc.org For instance, hydrogen bonding mediated by high-energy O-H vibrations can provide efficient pathways for internal conversion. rsc.org

While specific rates of internal conversion and intersystem crossing for NIR Dye-1 were not found, studies on other dyes indicate that these processes are significant deactivation pathways in the NIR region. Factors such as molecular flexibility, energy gap between states, and environmental interactions are expected to influence the rates of IC and ISC in NIR Dye-1. Deuteration has been shown to increase fluorescence quantum yield and lifetime in some phthalocyanines by suppressing non-radiative transitions. jst.go.jprsc.org

Transient Absorption Spectroscopy of NIR Dye-1 Excited States

Transient absorption (TA) spectroscopy is a powerful technique used to study the dynamics of excited states and short-lived intermediates formed after light absorption. By probing the changes in absorption over time following excitation, TA spectroscopy can provide information about the excited-state lifetime, the kinetics of deactivation pathways, and the formation and decay of transient species such as triplet states or charge-transfer states. mdpi.comresearchgate.netnih.govaip.orgresearchgate.netoptica.org

Femtosecond transient absorption spectroscopy has been employed to investigate ultrafast processes in NIR-emitting molecules. For a cyanine dye exhibiting ESIPT, femtosecond TA spectra confirmed an extremely fast ESIPT process upon excitation, followed by solvent reorganization. mdpi.comaip.org TA measurements can reveal signals corresponding to ground state bleach, stimulated emission, and excited state absorption (transitions from the S1 state to higher excited states, Sn). researchgate.net

Studies using transient absorption spectroscopy on NIR dyes have revealed complex excited-state dynamics involving multiple deactivation pathways and the formation of transient species. rsc.org For example, the excited state of some dyes can relax along parallel pathways producing excited-state transients that undergo internal conversion to the ground state. rsc.org The dynamics can be influenced by factors such as solvent viscosity and polarity. rsc.orgresearchgate.net Ultrafast deactivation (<5 ps) of excited states has been observed in dye-coated nanoparticles, influenced by dye-dye interactions and the linker length to the nanoparticle surface. rsc.org

Transient absorption spectroscopy is a key tool for resolving the kinetics of excited-state decay, including both radiative and non-radiative processes, and for identifying the nature of transient species involved in the deactivation pathways of NIR Dye-1. researchgate.net

Investigation of Intramolecular Charge Transfer (ICT) in NIR Dye-1

Intramolecular Charge Transfer (ICT) is a fundamental photophysical process involving the redistribution of electron density within a molecule upon excitation. In the context of NIR dyes, ICT can significantly influence their absorption and emission characteristics, including Stokes shift and fluorescence quantum yield. For certain NIR-emitting molecules, including those with cyanine segments, the incorporation of specific structural features, such as a styryl group coupled with a positively charged cyanine unit, can enhance ICT interactions in their excited states. mdpi.com

Studies investigating the interplay between ICT and other excited-state processes, such as excited-state intramolecular proton transfer (ESIPT), have shown that ICT can be a major factor influencing fluorescence lifetimes. mdpi.com For instance, in some ESIPT-based dyes, the ICT state has been observed to have a significantly longer lifetime compared to other excited states. mdpi.com Experimental findings using techniques like time-correlated single-photon counting (TCSPC) have revealed multi-exponential fluorescence decay in certain styryl dyes containing cyanine units, consistent with the involvement of ICT states. mdpi.com The structural design of the dye, including the presence of intramolecular hydrogen bonding, can play an essential role in maintaining molecular co-planarity, which is desirable for efficient ICT in the excited state and can lead to simplified decay pathways. mdpi.com

The presence of ICT states can also lead to significant fluorescence quenching in some dyes. acs.org For example, excitation into different absorption bands (Q-band/CT band or lowest energy CT band) of certain dyes with strong push-pull ICT character has been shown to result in broad fluorescence spectra in the NIR region. acs.org Sulfur-substituted dicyanomethylene-4H-chromene (DCM) derivatives, designed as NIR fluorescent dyes, are also based on the ICT mechanism. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in NIR Dye-1 Analogs

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is rapidly transferred within a molecule in its excited state, typically between a proton donor and acceptor group connected by an intramolecular hydrogen bond. mdpi.comacs.org This process can lead to the formation of a tautomeric species with distinct photophysical properties, often resulting in a large Stokes shift and dual emission from both the enol and keto tautomers. mdpi.comacs.orgaip.org ESIPT-based fluorophores are attractive for designing molecular probes due to these unique fluorescent characteristics. mdpi.com

While the steady-state fluorescence mechanisms of many ESIPT-based probes are well-documented, less information may be available regarding the fluorescence lifetime characteristics of newly developed NIR-emitting dyes that utilize this mechanism. mdpi.com Studies on NIR-emitting ESIPT dyes with different cyanine terminal groups have investigated their fluorescence lifetime characteristics in polar aprotic solvents. mdpi.com These studies have revealed multi-component exponential decays, which can be related to the excited keto tautomers formed after ultrafast proton transfer. mdpi.com The coupling of ESIPT and ICT has also been investigated in some NIR-emitting molecules, showing ultrafast proton transfer associated with solvation and conformation relaxation. mdpi.com The fast ESIPT process can play a crucial role in adjusting the electronic charge distribution, leading to the efficient extension of π-conjugation in the molecular backbone in its excited state, which in turn results in a large red-shifted emission. aip.org

Fluorophores capable of undergoing ESIPT are considered promising scaffolds for designing compounds that emit in the NIR region. researchgate.net While many conventional ESIPT fluorophores rely on keto-enol tautomerism, a drawback can be their weak fluorescence in solution due to detrimental molecular motions in the excited state. researchgate.netmdpi.com However, ESIPT fluorescence is particularly suitable for engineering dyes with dual-state emission properties, characterized by strong emission in the solid state, large Stokes shifts, enhanced photostability, and sensitivity to the local environment. mdpi.com Analogs of ESIPT dyes lacking either an effective proton acceptor or donor typically exhibit a single fluorescence peak, highlighting the importance of these functional groups for the ESIPT process and the resulting dual emission. acs.org

Photochemical Stability and Degradation Pathways of NIR Dye-1

The photochemical stability of NIR dyes is a critical factor for their long-term performance, particularly in applications involving prolonged light exposure. NIR dyes, especially those with long wavelengths, can be susceptible to degradation due to their relatively high energy HOMO and low energy LUMO, which favor various ground-state or photoexcited chemical reactions. rsc.org These reactions can involve heterolytic or homolytic mechanisms leading to dye degradation. rsc.org

Degradation pathways can include reactions that increase molecular weight, such as dimerization, insertion, or addition photoreactions, or those that reduce molecular weight, like fluorochrome fragmentation or truncation. rsc.org In biological media, NIR dyes can also be attacked by nucleophiles or electrophiles. rsc.org

The photostability of NIR dyes can be influenced by their molecular structure. For instance, cyanine dyes, commonly used as NIR emitters, often exhibit poor photostability due to photobleaching processes, likely related to the low energy gap between their excited and ground states and their conformationally flexible structures. mdpi.comrsc.org However, structural modifications can improve photostability. rsc.org For example, incorporating a rigid cyclohexenyl ring with a central chlorine atom in the heptamethine chain of certain cyanine dyes can maintain photostability and decrease photobleaching. aacrjournals.org

Some studies investigate the photodegradation pathways of dyes under specific conditions, such as in the presence of air and light. These pathways can involve double-bond cleavage, truncation, or oxidative dimerization. researchgate.net The photodegradative effect of dyes when exposed for long periods can also be linked to processes like water photolysis. scielo.br

Photobleaching Resistance and Mechanisms in NIR Dye-1

Photobleaching is a major limitation in fluorescence-based applications, leading to the irreversible loss of fluorescence upon light exposure. optica.orgnih.gov This process typically arises from photoreactions mediated by the excited state. nih.gov Photobleaching mechanisms can vary depending on the illumination conditions, such as continuous wave (cw) or short pulse illumination. optica.org

Strategies to enhance photobleaching resistance include structural modifications of the dye molecule. rsc.org For example, steric protection, which involves surrounding the fluorophore with bulky groups, can block undesired intermolecular interactions and decrease photobleaching. rsc.org Some commercially available sterically protected dyes show improved photobleaching resistance. rsc.org

Certain NIR dyes have demonstrated superior photostability compared to conventional labels. sigmaaldrich.cn For example, some proprietary NIR dyes have been reported to be photostable and retain chemical stability under conditions relevant to biological labeling. sigmaaldrich.cn While some fluorescent dyes have photobleaching products that retain strong absorption bands, others, like rhodamine dyes, can lose their absorption bands upon photobleaching with cw light. optica.org

Photobleaching resistance is particularly important in super-resolution microscopy techniques that employ intense laser light, as it allows for longer observation times and improved image quality. nih.gov Robust resistance to photobleaching generally ensures a higher off-switching rate, which is dependent on light intensity. nih.gov

Environmental Stability of NIR Dye-1 in Diverse Media

The environmental stability of NIR dye-1 in diverse media, including aqueous solutions and biological environments, is crucial for its practical applications. The stability of dyes can be affected by factors such as pH, the presence of reactive species, and the composition of the medium. rsc.orgchinesechemsoc.org

Some NIR dyes, particularly cyanine and hemicyanine compounds, can have limited chemical stability towards certain reactive biological species, such as hypochlorous acid, hydrogen sulfide, or bisulfite. rsc.org This lack of stability has led to the development of activatable probes based on these dyes. rsc.org Therefore, the development of new NIR-emitting dyes with improved photo- and chemo-stability is in demand. rsc.org

Studies evaluating the stability of NIR dyes in different media, such as PBS, saline, and blood, over time are important for assessing their suitability for in vivo applications. chinesechemsoc.org Some dyes have shown superior photostability in aqueous solutions and biological fluids under continuous irradiation. chinesechemsoc.org For instance, certain J-aggregated cyanine dyes have demonstrated stability in various normal physiological media. chinesechemsoc.org

The polarity of the solvent can also influence the excited-state relaxation of NIR dyes, with non-radiative relaxation being enhanced in protic solvents, especially water. rsc.org This enhancement has been attributed to a fluorescence quenching mechanism involving fluorescence resonance energy transfer (FRET) from the excited-state dye to high energy –OH vibrational transitions. rsc.org While some dipolar dyes are weakly emissive in aqueous media, they can become highly fluorescent in less polar and more viscous environments. rsc.org

Some dyes have shown reasonable tolerance to continuous and strong irradiation, with some exhibiting exceptional photostability in certain formulations or due to specific structural features. mdpi.com However, the photostability can be reduced by certain substituents. mdpi.com

Aggregation Phenomena and Self-Assembly of NIR Dye-1

Aggregation is a common phenomenon for organic dyes, particularly in concentrated solutions or specific environments, and can significantly impact their photophysical properties. unistra.fr NIR dyes, being typically large aromatic organic molecules with poor water solubility, have a propensity to self-aggregate in water. rsc.orgbiotium.com

Dye aggregation can lead to the formation of supramolecular structures, such as dimers or more complex assemblies, generally referred to as aggregates. unistra.fr These aggregates can have different packing arrangements, primarily H-aggregates and J-aggregates, which exhibit distinct spectroscopic characteristics. chinesechemsoc.orgunistra.fr H-aggregates are typically formed by a "head-to-head" sandwich arrangement and show a blue-shifted absorbance wavelength, often leading to aggregation-caused quenching (ACQ). chinesechemsoc.orgunistra.fr J-aggregates, on the other hand, are formed by a "head-to-tail" or "shifted plates" arrangement, resulting in a red-shifted absorbance wavelength and often enhanced emission, a phenomenon known as aggregation-induced emission enhancement (AIEE). chinesechemsoc.orgunistra.frchinesechemsoc.orgacs.orgnih.gov

The self-assembly of organic dye molecules into J-aggregates is a facile way to achieve a red-shift of absorption and emission wavelengths, potentially reaching the NIR-II window. chinesechemsoc.orgchinesechemsoc.org In J-aggregates, the transition dipole moments of the monomers are aligned, causing constructive coupling of excited-state transition dipoles and leading to unique optical properties, including red-shifted absorbance and emission and increased extinction coefficient. chinesechemsoc.org

Supramolecular Interactions and Aggregate Formation

The formation of aggregates is driven by various intermolecular forces, including van der Waals dispersion forces, π–π stacking interactions among dye molecules, and hydrophobic effects. chinesechemsoc.orgacs.orgresearchgate.netrsc.org Supramolecular assembly of organic dye compounds through J-aggregation leads to a red-shifted absorption spectrum, facilitating the creation of NIR materials. chinesechemsoc.org The nature of the red-shift in J-aggregates can originate from intermolecular charge transfer between neighboring chromophores. chinesechemsoc.org

The self-assembly process and the resulting aggregate structures can be influenced by factors such as solvent composition, temperature, and the presence of other molecules or materials. researchgate.netacs.orgacs.org For example, in mixed solvent systems, dyes can form kinetically favored metastable aggregates that can transform into thermodynamically more stable aggregates over time. acs.org The self-assembly of amphiphilic cyanine dyes in aqueous solution can be controlled by the relative size of their hydrophobic side chains and polar head groups, allowing access to highly ordered J-aggregates with various morphologies. nih.gov

Encapsulation of dyes within polymer matrices or nanoparticles can also influence their aggregation behavior and enhance their NIR emission. chinesechemsoc.orgacs.orgchinesechemsoc.org Polymer encapsulation can restrict molecular motion, inhibiting processes like twisted intramolecular charge transfer (TICT) that can quench fluorescence, and can also disrupt the formation of H-aggregates, leading to enhanced emission. chinesechemsoc.org

Supramolecular J-aggregates can be formed by dye-templated self-assembly, resulting in regular stacking structures and red-shifted absorption and emission bands. rsc.org The balance between intermolecular π–π stacking and steric interactions is an elegant method to acquire J-aggregation dyes. rsc.org Co-assembly of dyes with amphiphilic polypeptides can lead to the formation of J-aggregation nanoparticles with improved water solubility and stability. rsc.org

Strategies for Mitigating Aggregation-Induced Quenching of NIR Dye-1 Fluorescence

Fluorescent dyes, particularly those with planar aromatic structures like many NIR dyes, are susceptible to aggregation in concentrated solutions or specific environments. This aggregation often leads to a significant decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ). researchgate.netscilit.com ACQ occurs due to various non-radiative processes that become dominant when dye molecules are in close proximity, such as exciton-exciton annihilation or formation of non-fluorescent aggregates (H-aggregates). Mitigating ACQ is crucial for maintaining high fluorescence brightness and achieving sensitive detection or imaging, especially in biological applications where dye concentrations can be relatively high or the environment promotes aggregation.

For NIR dye-1 (coumarin-hemicyanine) and similar NIR fluorophores, several strategies have been explored to combat aggregation-induced quenching:

One effective approach involves the conjugation of the dye to bulky groups or polymers. This steric hindrance physically separates the dye molecules, preventing or reducing the formation of aggregates. Studies have shown that conjugating NIR dye-1 to sterically demanding groups can lead to an increase in quantum yield and reduced fluorescence quenching, attributed to a decrease in dye aggregation. Similarly, conjugating aminocyanine dyes to polyamide dendrons has been identified as a promising strategy for enhancing imaging in the NIR region, partly by mitigating aggregation. Polymer encapsulation can also enhance emission by restricting molecular motion and disrupting H-aggregation.

Another strategy focuses on modifying the dye's molecular structure to introduce asymmetrical charge distribution. This asymmetry can create electrostatic repulsion between dye molecules, hindering the close contact necessary for π-π stacking and subsequent aggregation-induced quenching. Designing dyes with such features helps to minimize self-aggregation even at higher concentrations or in environments that would otherwise promote it.

Encapsulation of NIR dyes within nanocarriers or the use of surfactants and bulky counterions are also viable strategies to mitigate ACQ. Encapsulating dyes in polymer nanoparticles can protect them from degradation and improve their fluorescent signal by concentrating dye molecules within a confined space while preventing their bulk aggregation. The use of bulky hydrophobic counterions has been proposed as an effective method to suppress ACQ in ionic dyes encapsulated within fluorescent nanoparticles by acting as spacers between the dye molecules. Similarly, surfactants can serve as dispersants to prevent the molecular aggregation of PEGylated dyes, leading to a significant enhancement in quantum yields in aqueous solutions. scilit.com These encapsulation and co-assembly strategies effectively isolate individual dye molecules or control their aggregation state, thereby preserving their fluorescence properties.

By employing these strategies, researchers aim to maintain the favorable photophysical properties of NIR dye-1 and other NIR fluorophores in diverse applications, overcoming the limitations imposed by aggregation-induced quenching.

Computational and Theoretical Investigations of Nir Dye 1

Quantum Chemical Calculations of NIR Dye-1 Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic structure of molecules. For NIR dye-1, these methods are employed to determine the arrangement of electrons, molecular orbitals, and energy levels, which are critical for understanding its optical properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties, such as absorption and emission wavelengths. TD-DFT is utilized to understand the nature of the excited states and examine vertical excitation energies of NIR dye-1. nih.gov Studies on polymethine dyes with absorption in the visible-to-near infrared region have employed TD-DFT to calculate excited states and compare them with experimental values, showing a strong correlation when the Hartree-Fock exchange portion in exchange-correlation functionals is relatively high. nih.gov However, deviations between calculated and observed wavelengths for some dyes have been observed, which can be attributed to approximations inherent in TD-DFT calculations and the nature of the molecules.

Wave Function-Based Approaches for Accurate Excited State Modeling

While TD-DFT is computationally efficient, wave function-based approaches, such as Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI), can provide more accurate descriptions of excited states, particularly for molecules with significant electron correlation or multi-reference character. SAC-CI studies have been carried out on NIR dyes containing the oxyallyl substructure to analyze the reasons behind large red shifts in absorption. nih.gov For certain squaraine and croconate dyes, the SAC-CI method has been reported to give better results for absorption maxima predictions compared to TD-DFT with some functionals. nih.gov Quantum-chemical calculations, including SAC-CI methods, have been used to analyze the lowest electronic excitations and charge transfer properties in dyes showing absorption in the visible to near infrared region. nih.gov

Molecular Dynamics Simulations of NIR Dye-1 in Solvents and Biological Environments

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. While direct studies specifically detailing MD simulations of NIR dye-1 in solvents or biological environments for the purpose of characterizing its intrinsic behavior were not prominently found in the search results, MD simulations are a relevant method in related contexts. For instance, atomistic molecular dynamics simulations have been conducted to investigate the properties of liposomal lipid bilayers, which are used as delivery systems for NIR dyes in biological applications. These simulations help understand the interactions between the lipid bilayer components and potentially encapsulated molecules, which can indirectly inform the behavior of dyes within such environments.

Prediction of Spectroscopic Properties and Optical Transitions for NIR Dye-1

Computational methods are extensively used to predict the spectroscopic properties and analyze the optical transitions of NIR dye-1 and similar chromophores. These predictions are vital for understanding how the molecule interacts with light and for designing dyes with desired absorption and emission characteristics in the NIR region. nih.gov

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that play a significant role in the electronic transitions of a molecule. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is inversely related to the wavelength of the lowest energy electronic transition. A reduced HOMO-LUMO gap is often associated with absorption in the NIR region for certain dyes. nih.gov Molecular orbital analysis helps to understand the spatial distribution of these orbitals and the nature of the electronic transitions, such as whether they involve intramolecular charge transfer or are localized on specific parts of the molecule. nih.gov Studies have shown that the major transition in some NIR absorbing molecules is from HOMO to LUMO, often localized at a central acceptor ring, with low charge transfer and some biradical character contributing to the NIR absorption. nih.gov

Computational MethodApplicationKey Findings (General for NIR Dyes, where specified for NIR dye-1)Relevant Citations
DFTGround state geometriesUsed to examine electronic structure. nih.govnih.gov
TD-DFTExcited state properties, Spectroscopic properties predictionUsed to understand excited states and predict absorption; correlation with experimental data observed for polymethine dyes; deviations can occur. nih.gov
Wave Function Methods (e.g., SAC-CI)Accurate excited state modeling, Spectroscopic properties predictionCan provide better accuracy for excited states and absorption maxima for certain dyes compared to some TD-DFT functionals; used to analyze electronic excitations and charge transfer. nih.gov
Molecular Dynamics SimulationsBehavior in solvents and biological environmentsApplied in related contexts like liposomal delivery systems for NIR dyes.
HOMO-LUMO AnalysisSpectroscopic properties, Optical transitionsReduced gap contributes to NIR absorption; major transitions often HOMO to LUMO, localized on acceptor. nih.gov

Vibronically Resolved Spectra within Franck–Condon Approximation

Computational methods are employed to simulate vibronically resolved electronic spectra of molecules, including NIR dyes. These simulations are essential for interpreting experimental absorption and emission spectra and understanding the coupling between electronic and vibrational degrees of freedom. The Franck–Condon approximation is a widely used approach in these calculations, particularly for strongly dipole-allowed transitions, where it is assumed that the electronic transition occurs instantaneously compared to nuclear motion nih.govacs.orgresearchgate.net.

Within the Franck–Condon approximation, the intensity of a vibronic transition is proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states researchgate.net. Calculating these overlap integrals, known as Franck–Condon factors, allows for the prediction of the relative intensities of vibrational peaks within an electronic spectrum aip.org.

Various computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) and wave function-based approaches, are combined with vibrational structure theories like the vertical gradient (VG) and adiabatic Hessian (AH) models to simulate vibronically resolved spectra nih.govacs.org. Software packages are used to perform these calculations, considering factors like temperature and solvent effects through continuum models nih.govresearchgate.net. While specific vibronically resolved spectra calculated for NIR Dye-1 were not found in the search results, these computational techniques are generally applicable to NIR dyes to predict their spectral shapes and understand the underlying vibronic progressions nih.govacs.orgacs.org.

Elucidation of Photophysical Mechanisms through Computational Modeling

Computational modeling, particularly using density functional theory (DFT) and time-dependent DFT (TD-DFT), is a powerful tool for elucidating the photophysical mechanisms of NIR dyes pku.edu.cnresearchgate.netacs.orgresearchgate.netmdpi.com. These methods allow researchers to investigate the electronic structure, excitation energies, transition properties, and potential energy surfaces that govern processes such as light absorption, fluorescence emission, and non-radiative decay pathways pku.edu.cnacs.org.

By calculating molecular orbitals (e.g., HOMO and LUMO) and analyzing the nature of electronic transitions, computational studies can explain the observed absorption and emission wavelengths of NIR dyes pku.edu.cnresearchgate.net. Furthermore, they can shed light on mechanisms like photoinduced electron transfer (PET), which can influence fluorescence quantum yields and be exploited in the design of fluorescent probes pku.edu.cn. Computational modeling helps in understanding how structural modifications to a dye molecule affect its electronic and photophysical properties, guiding the rational design of new NIR dyes with desired characteristics acs.orgacs.orgresearchgate.net.

Energy Release Pathway Optimization for Enhanced Phototherapeutic Performance

NIR dyes are increasingly explored for phototherapeutic applications, such as photothermal therapy (PTT) and photodynamic therapy (PDT) nih.gov. In these applications, the efficiency of converting absorbed light energy into heat (for PTT) or reactive oxygen species (for PDT) is crucial. Computational modeling can aid in understanding and optimizing the energy release pathways in NIR dyes for enhanced phototherapeutic performance nih.gov.

Computational studies can investigate the excited-state dynamics of NIR dyes, including intersystem crossing (ISC) and internal conversion (IC), which are key non-radiative decay pathways nih.gov. By calculating the rates of these processes and the energy differences between electronic states, researchers can predict how efficiently a dye will undergo non-radiative relaxation to generate heat or populate triplet states for ROS production nih.gov.

Optimization of energy release pathways through computational design involves modifying the dye's molecular structure to favor specific decay routes. For instance, enhancing ISC can improve PDT efficiency, while promoting rapid internal conversion can increase heat generation for PTT nih.gov. Although specific computational optimization studies for NIR Dye-1 in phototherapy were not detailed in the search results, the general principles of using computational chemistry to tune excited-state deactivation pathways are applicable to the design and optimization of NIR dyes for phototherapeutic applications nih.gov.

Interfacial Interactions in Dye-Sensitized Nanoparticles

The performance of NIR dyes in applications such as dye-sensitized solar cells (DSSCs) or as components in nanoparticle-based imaging and therapeutic agents heavily relies on their interactions with nanoparticle surfaces nih.govtandfonline.comscientificarchives.comacs.org. Computational modeling provides valuable insights into these interfacial interactions, including adsorption geometries, binding energies, and electronic coupling between the dye and the nanoparticle nih.govscientificarchives.comacs.org.

Computational methods like DFT and QM/MM (quantum mechanics/molecular mechanics) are used to model the dye-nanoparticle interface scientificarchives.com. These studies can determine how the dye molecules orient themselves on the nanoparticle surface (e.g., TiO2), the strength of the chemical or physical bonds formed, and the influence of the surrounding environment (e.g., solvent or co-adsorbents) nih.govscientificarchives.comacs.org.

Understanding the electronic coupling at the interface is particularly important for applications like DSSCs, where efficient electron injection from the excited dye into the nanoparticle's conduction band is necessary tandfonline.comscientificarchives.comacademie-sciences.fr. Computational calculations can quantify this coupling and predict the likelihood of electron transfer scientificarchives.comacademie-sciences.fr. Studies have investigated the compatibility and interactions of NIR dyes with nanoparticle surfaces, demonstrating how computational approaches can help predict and optimize the behavior of dye-sensitized nanoparticles nih.govscientificarchives.comacs.org. While specific studies on NIR Dye-1's interaction with nanoparticles were not found, the computational methodologies described are directly relevant to understanding its potential behavior in such systems nih.govscientificarchives.comacs.org.

Functionalization and Nanomaterial Integration Strategies for Nir Dye 1

Covalent Functionalization of NIR Dye-1 for Enhanced Solubility and Biocompatibility

Covalent functionalization involves chemically attaching new groups to the structure of NIR dye-1. This modification can significantly alter its physicochemical properties, leading to improved solubility and reduced interactions with biological components that could cause aggregation or non-specific binding core.ac.ukmdpi.com.

Attachment of Hydrophilic Moieties (e.g., Sulfonate, Pyridinium (B92312), Glycol, Carboxylate)

Many NIR dyes, due to their extended π-electron systems, tend to be hydrophobic, leading to poor solubility in aqueous biological environments and a propensity for self-aggregation rsc.orgmdpi.com. Attaching hydrophilic moieties is a common strategy to address this core.ac.ukmdpi.comthno.org.

Sulfonate groups: Linking sulfonate groups to the dye structure is a widely used method to increase aqueous solubility core.ac.ukmdpi.com. The presence of these highly hydrophilic, charged groups enhances the dye's interaction with water molecules mdpi.com.

Pyridinium, Glycol, and Carboxylate groups: Other hydrophilic groups such as pyridinium, glycol (like oligo(ethylene glycol)), and carboxylate groups are also appended to NIR dyes to improve their water solubility core.ac.ukthno.orgnih.gov. These modifications help to counter the hydrophobic nature of the dye core nih.gov.

These modifications not only improve solubility but can also help in reducing aggregation, which is a major drawback for many NIR fluorescent dyes as it can lead to decreased fluorescence intensity and spectral shifts mdpi.com.

Steric Protection Strategies for Improved Performance of NIR Dye-1

Steric protection involves surrounding the fluorophore with bulky groups that physically shield it from undesired intermolecular interactions, such as self-aggregation or non-specific binding to biological molecules rsc.orgrsc.org. This structural process can alleviate several performance problems inherent to NIR dyes rsc.orgrsc.org.

Steric protection can be achieved through two main strategies: non-covalent encapsulation and covalent steric appendage rsc.org. Covalent steric appendage involves directly attaching bulky groups to the dye structure rsc.org. This shielding can lead to:

Increased fluorescence brightness by inhibiting quenching processes rsc.orgrsc.org.

Improved ground state stability by blocking chemical attack rsc.orgrsc.org.

Decreased photobleaching rsc.orgrsc.org.

Improved pharmacokinetic profiles by preventing aggregation and non-specific interactions rsc.orgrsc.org.

An example of this approach is the development of sterically shielded heptamethine cyanine (B1664457) dyes, including those with a meso-aryl group that projects shielding arms over the dye's planar surface acs.org. Doubly strapped heptamethine cyanine dyes, for instance, are designed with flanking straps that enhance fluorescence brightness and chemical stability while preventing dye stacking on protein surfaces nih.gov. Some sterically protected dyes are now commercially available rsc.org.

Bioconjugation of NIR Dye-1 with Biomolecules

Bioconjugation involves covalently linking NIR dye-1 to biomolecules. This strategy is primarily used to confer targeting specificity to the dye, directing it to accumulate in desired biological locations, such as specific cells or tissues researchgate.netresearchgate.net.

Conjugation to Antibodies, Peptides, and Aptamers for Targeted Applications

Conjugating NIR dyes to targeting biomolecules like antibodies, peptides, and aptamers is a key method for achieving specific delivery and accumulation in biological targets researchgate.netresearchgate.net.

Antibodies: Antibodies offer high specificity for their target antigens and are frequently used for conjugating NIR dyes to target specific cell surface proteins, particularly in cancer imaging researchgate.netresearchgate.netnih.gov. NIR-dye-labeled antibodies have been explored for applications like tumor-margin detection and identification of tumor-positive lymph nodes nih.gov.

Peptides: Peptides can also serve as targeting ligands for NIR dye conjugates researchgate.netresearchgate.net. For instance, RGD peptides have been used to target integrin-positive cancer cells thno.org. Labeled peptides are important probes for in vivo imaging and enzyme activity assays licorbio.com.

Aptamers: Aptamers are nucleic acid ligands that can bind to specific molecular targets nih.gov. They offer advantages such as ease of bioconjugation and rapid tissue penetration, making them promising for targeted bioimaging applications when modified with fluorescent dyes researchgate.netnih.govuniovi.es.

These bioconjugates enable the NIR dye to accumulate preferentially at the site of the target biomolecule, enhancing signal-to-background ratio in imaging researchgate.net.

Site-Specific Labeling Methodologies for NIR Dye-1

Traditional bioconjugation methods, such as using NHS esters to react with primary amines, can result in random labeling of the biomolecule, leading to heterogeneous conjugates with varying numbers of dye molecules and potentially altered biological activity or pharmacokinetics nih.govlicorbio.comresearchgate.net. Site-specific labeling methodologies aim to attach the dye to a predetermined location on the biomolecule, resulting in more homogeneous conjugates with predictable properties nih.govresearchgate.net.

Site-specific labeling can prevent steric hindrance of the biomolecule's active site (e.g., the antigen-binding domain of an antibody) and reduce fluorescence quenching that can occur with high local dye concentrations researchgate.net. Methodologies include employing orthogonally reactive groups in the biomolecule design or utilizing specific functional groups on the dye that react selectively with certain residues on the biomolecule nih.govlicorbio.com. For example, some heptamethine cyanine dyes containing a chloro-cyclohexyl moiety can react selectively with cysteine residues in proteins at neutral pH, enabling site-specific labeling researchgate.net.

Encapsulation and Loading of NIR Dye-1 into Nanocarriers

Encapsulating or loading NIR dye-1 into nanocarriers is another crucial strategy to improve its performance and delivery in biological systems ijfmr.comnih.gov. Nanocarriers can protect the dye from degradation, enhance its solubility and stability, reduce non-specific interactions, and provide a platform for targeted delivery ijfmr.comnih.govrsc.org.

Various types of nanocarriers have been explored for encapsulating NIR dyes, including polymeric nanoparticles, micelles, liposomes, dendrimers, and silica (B1680970) nanoparticles ijfmr.comnih.govacs.orgrsc.org.

Polymeric Nanoparticles: Biodegradable polymeric nanoparticles, such as those made from PLGA, are widely used to encapsulate NIR dyes nih.govrsc.orgnih.gov. These nanoparticles can prolong the dye's circulation time, enhance its accumulation in target tissues (e.g., tumors via the EPR effect), and increase the fluorescence signal compared to the free dye nih.govnih.gov. Encapsulation can overcome issues like poor photostability, low quantum yield, hydrophobicity, and aggregation of free dyes nih.gov. The choice of polymer and preparation method can influence nanoparticle size, dye encapsulation efficiency, and release properties rsc.orgnih.gov.

Polymeric Micelles: Polymeric micelles, formed from amphiphilic polymers, can encapsulate hydrophobic NIR dyes within their core, significantly enhancing their solubility and stability in aqueous environments ijfmr.comrsc.org. These micelles can also be functionalized for targeted delivery ijfmr.com.

Silica Nanoparticles: Silica nanoparticles offer good biocompatibility, low toxicity, high hydrophilicity, and tunable size, making them suitable hosts for NIR fluorescent dyes acs.org. Dyes can be incorporated through covalent bonding or physical encapsulation acs.org. Physical encapsulation, even without direct chemical bonding, has been shown to successfully incorporate cationic NIR dyes into silica nanoparticles acs.org.

Other Nanocarriers: Organic nanoparticles like dendrimers and liposomes are also studied for their potential in NIRF imaging ijfmr.com. Protein-based nanoparticles, such as those derived from albumin, are promising carriers due to their biocompatibility and capacity to efficiently load dyes and be bioconjugated with targeting ligands nih.gov.

Encapsulation strategies can also involve using bulky hydrophobic counterions to insulate cationic NIR cyanine dyes, improving their encapsulation efficiency and minimizing aggregation-caused quenching within polymeric nanoparticles rsc.org.

Data regarding specific performance enhancements of NIR dye-1 upon functionalization or encapsulation would ideally be presented in data tables if available in the search results. However, the provided search results discuss these strategies in the context of general NIR dyes or specific examples other than "NIR dye-1" itself (beyond its PubChem entry). The principles and observed benefits from these studies are broadly applicable to improving NIR dyes like NIR dye-1.

For instance, studies on sterically protected dyes show improvements in fluorescence brightness, stability, and pharmacokinetic profiles rsc.orgrsc.org. Research on hydrophilic functionalization highlights increased aqueous solubility and reduced aggregation core.ac.ukmdpi.com. Bioconjugation studies demonstrate targeted delivery to specific cells or tissues researchgate.netnih.gov. Encapsulation in nanoparticles has shown enhanced stability, solubility, and tumor accumulation nih.govnih.gov.

While specific quantitative data tables for "NIR dye-1" functionalization were not prominently found, the qualitative and comparative findings from the broader NIR dye literature provide strong evidence for the effectiveness of these strategies when applied to compounds within this class, including NIR dye-1.

Functionalization StrategyExample Moiety/ApproachPrimary Benefit(s)Relevant Research Finding
Covalent FunctionalizationSulfonate, Carboxylate, Glycol, PyridiniumEnhanced Aqueous Solubility, Reduced AggregationVarious hydrophilic groups appended to increase aqueous solubility and reduce aggregation core.ac.ukmdpi.com.
Steric Protection (Covalent Appendage)Bulky groups, Meso-aryl groups, StrapsIncreased Brightness, Improved Stability, Better PK ProfileSteric protection improves bioimaging performance by increasing brightness, stability, and improving pharmacokinetic profile rsc.orgrsc.org.
BioconjugationAntibodies, Peptides, AptamersTargeted Delivery to Specific SitesConjugation to biomolecules enables specific binding and accumulation at targeted sites researchgate.netresearchgate.net.
Encapsulation/Loading into NanocarriersPolymeric NPs, Micelles, Silica NPsEnhanced Solubility, Stability, Reduced Aggregation, TargetingEncapsulation in nanoparticles can enhance solubility, stability, and facilitate targeted delivery ijfmr.comnih.govacs.org.

Polymeric Nanoparticles and Nanosponge Formulations for NIR Dye-1

Polymeric nanoparticles (NPs) and nanosponges have emerged as versatile carriers for NIR dyes, offering potential solutions to limitations such as low solubility, poor stability, and aggregation in aqueous environments. Polymeric nanoparticles are attractive for biomedical applications due to their potential biodegradability and capacity to encapsulate various loads, including contrast agents and drugs. rsc.org Encapsulating NIR dyes within the hydrophobic core of polymeric nanoparticles can shield the dyes from water molecules, which is effective for their application in fluorescence imaging in aqueous and physiological environments. researchgate.net

Strategies for encapsulating NIR dyes in polymeric nanoparticles include nanoprecipitation of the polymer with a cationic dye and its counterion. rsc.org The affinity between the core polymer and dye molecules, which can be evaluated by matching their solubility parameters, is crucial for achieving high brightness in polymeric micellar nanoparticles encapsulating NIR fluorescent dyes. acs.org For instance, studies have shown that polymeric micellar nanoparticles with PLGA and PLA cores could be loaded with larger amounts of the NIR dye IR-1061, exhibiting higher photoluminescence intensities and better stability in phosphate (B84403) buffered saline compared to those with PCL cores. acs.org

Polymeric nanosponges, described as porous polymeric delivery systems with small spherical particles and large porous surfaces, can incorporate both lipophilic and hydrophilic drugs. ujpronline.com A universal strategy involves loading organic dyes into water-soluble polymer nanosponges, such as those made from poly(styrene-alt-maleic acid) (PSMA). nih.gov, um.edu.mo, researchgate.net This approach has shown high loading efficiencies, with over 85% loading reported for some organic dyes into PSMA nanoparticles. nih.gov, researchgate.net These dye-loaded polymeric nanosponges can exhibit tunable fluorescence from visible to near-infrared emission and have been explored for applications like cellular imaging and biological tracking in vivo. nih.gov, researchgate.net The use of PSMA nanoparticles as carriers has been reported to carry more dyes and exhibit lower toxicity to cells compared to conventional carriers. um.edu.mo

Research findings highlight the potential of polymeric nanoparticles and nanosponges to enhance the photostability and biocompatibility of encapsulated NIR dyes. Engineered polymeric micelles encapsulating the NIR dye IR788, stabilized via semi-interpenetrating network formation, demonstrated enhanced photostability under hyperthermal conditions and biocompatibility in cell experiments. tandfonline.com Another study utilized a biocompatible and biodegradable polymer, poly(glycerol malate (B86768) co-dodecanedioate) (PGMD), for synthesizing nanoparticles and loading the NIR dye IR820 for imaging and hyperthermia applications. beilstein-journals.org Hydrophobic-hydrophobic interactions between the amphiphilic IR820 and the hydrophobic PGMD polymer matrix facilitated the encapsulation. beilstein-journals.org

Table 1 summarizes some examples of polymeric nanoparticle and nanosponge formulations for NIR dyes discussed in the literature.

Nanomaterial TypePolymer/Material UsedEncapsulated/Integrated NIR Dye (Example)Key Finding/AdvantageSource(s)
Polymeric NanoparticlesPLGA, PLA, PCL, PStIR-1061Matching solubility parameters enhances loading, intensity, and stability. acs.org, researchgate.net
Polymeric MicellesSemi-interpenetrating network formationIR788Enhanced photostability and biocompatibility. tandfonline.com
Polymeric NanoparticlesPoly(glycerol malate co-dodecanedioate)IR820Used for imaging and hyperthermia; hydrophobic interaction facilitates encapsulation. beilstein-journals.org
Polymeric NanospongesPoly (styrene-alt-maleic acid) (PSMA)Various organic NIR dyesHigh loading efficiency (>85%), tunable fluorescence, low cytotoxicity. nih.gov, um.edu.mo, researchgate.net
Polymeric NanoparticlesPLGA–PEGCyanine dyes (Cy5.5 and Cy7)Counterion approach for encapsulation in biodegradable polymer NPs with PEG shell. rsc.org

Liposomal and Cerasome-Based Delivery Systems for NIR Dye-1

Liposomes, vesicular structures composed of lipid bilayers, have been extensively used for the delivery of diverse cargos, including NIR dyes. thno.org, researchgate.net NIR dyes loaded into liposomes have shown improved photothermal effects in cancer theranostics. researchgate.net, nih.gov However, the instability of liposomes can sometimes lead to premature release of encapsulated dyes. researchgate.net, nih.gov

Most currently available NIR dyes have limited water solubility, making passive entrapment in the aqueous core of liposomes challenging for achieving high optical contrast. thno.org To overcome this, strategies like encapsulating hydrophobic dyes within the lipid bilayer are employed. thno.org However, developing methods for active loading of NIR fluorescent dyes into liposomes is highly desirable, as passive loading typically yields low encapsulation efficiencies (1-5%). rsc.org Active loading methods have the potential to achieve encapsulation efficiencies closer to 100%. rsc.org For example, an active loading method has been developed for encapsulating Cy5.5 derivatives into liposomes, resulting in stable, deep self-quenched liposomes that show fluorescence dequenching upon cell internalization and liposome (B1194612) degradation. rsc.org

Cerasomes, which are liposomal nanohybrids with a silicate (B1173343) framework, offer enhanced stability compared to traditional liposomes. researchgate.net, nih.gov Thermo-responsive bubble-generating liposomal nanohybrid cerasomes with a silicate framework have been combined with NIR dyes to achieve NIR light-stimulated, tumor-specific chemo-photothermal synergistic therapy. researchgate.net, nih.gov In such systems, a NIR dye like 1,1'-Dioctadecyl-3,3,3',3'- Tetramethylindotricarbocyanine iodide (DiR) can be self-assembled with a cerasome-forming lipid to create photosensitive cerasomes. researchgate.net, nih.gov The stable cerasome structure can effectively retain dyes and drugs, minimizing premature release. nih.gov The encapsulated NIR fluorescence dye can also be used to guide laser irradiation for precise hyperthermia at target sites. nih.gov

Table 2 provides examples of liposomal and cerasome formulations for NIR dyes.

Nanomaterial TypeComposition/StrategyEncapsulated/Integrated NIR Dye (Example)Key Finding/AdvantageSource(s)
LiposomesEncapsulation in lipid bilayer or aqueous core (challenging for hydrophobic dyes)Various NIR dyes (e.g., ICG, IR820, Cy5.5)Used for imaging and photothermal effects; instability can lead to premature release. researchgate.net, nih.gov, thno.org, researchgate.net, nih.gov, rsc.org
LiposomesActive loading methodCy5.5 derivativesHigh encapsulation efficiency, deep self-quenching, fluorescence dequenching upon release. rsc.org
CerasomesLiposomal nanohybrid with silicate framework, co-assembly with cerasome-forming lipidDiREnhanced stability, effective retention of dyes, used for guided photothermal therapy. researchgate.net, nih.gov, nih.gov

Inorganic Nanomaterials (e.g., Mesoporous Silica, Gold Nanorods, Carbon Nanotubes) as Carriers for NIR Dye-1

Inorganic nanomaterials, including mesoporous silica nanoparticles (MSNs), gold nanorods (GNRs), and carbon nanotubes (CNTs), offer unique properties that make them suitable carriers for NIR dyes. These materials can enhance the stability, control the release, and provide additional functionalities like photothermal conversion.

Mesoporous silica nanoparticles have attracted significant attention as drug delivery carriers and imaging agents due to their large surface areas, tunable pore sizes, and ease of functionalization. rsc.org, researchgate.net, mdpi.com NIR fluorescent dye-modified MSNs are powerful nanomaterials for visualization in cells and in vivo localization. rsc.org Strategies involve encapsulating NIR dyes into the pores of MSNs or covalently modifying the silica shell with dye molecules. rsc.org, spiedigitallibrary.org For example, MSNs with a perfluoro-15-crown-5-ether core and an NIR dye-modified mesoporous silica shell have been developed for dual modal imaging (NIR/¹⁹F MRI) and drug delivery. rsc.org, rsc.org The modification of targeting ligands on the MSN surface can enhance their internalization into tumor cells. rsc.org MSNs have also been used to encapsulate indocyanine green (ICG), improving its stability. mdpi.com Dye-doped mesoporous silica nanoparticles have been synthesized by encapsulating NIR dyes for applications in vivo early tumor diagnosis. spiedigitallibrary.org

Gold nanorods exhibit strong absorption in the NIR region due to their tunable surface plasmon resonance, making them excellent candidates for photothermal therapy and imaging. mdpi.com, thno.org, researchgate.net GNRs can be combined with NIR dyes to create multifunctional theranostic platforms. For instance, ICG-containing mesoporous silica-coated GNRs have been developed as tumor-targeting NIR fluorescent probes and photothermal agents. dovepress.com In this system, the mesoporous silica coating shields the GNRs against self-aggregation and improves the stability of ICG. dovepress.com Gold nanorods integrated into thermosensitive drug carriers have also been explored for NIR light-responsive anticancer therapy. researchgate.net

Carbon nanotubes, particularly single-walled carbon nanotubes (SWCNTs), possess intrinsic stable NIR fluorescence emission and high optical absorbance in the NIR region. pnas.org, arxiv.org, pnas.org SWCNTs can function as molecular transporters and near-infrared agents. arxiv.org, pnas.org NIR-absorbing anionic heptamethine cyanine dye-doped SWCNTs have been used in perovskite solar cells, functioning as both a charge-selective layer and an electrode. mdpi.com While this example is not biological delivery, it demonstrates the integration of NIR dyes with CNTs. In biological contexts, SWCNTs functionalized with molecules like DNA or polymers can serve as carriers. arxiv.org, pnas.org The fluorescence of SWCNTs can be modulated by the presence of molecules, allowing for the design of nanosensors. pnas.org A redox dye-mediated strategy has been presented to engineer SWCNT-based nanosensors where the movement of a quencher dye is coupled to the SWCNT surface. pnas.org

Table 3 provides examples of inorganic nanomaterial-based carriers for NIR dyes.

Nanomaterial TypeMaterial UsedIntegrated/Encapsulated NIR Dye (Example)Key Finding/AdvantageSource(s)
Mesoporous Silica NPsSilicaVarious NIR dyes (e.g., Cy5, NIR797, ICG)Enhanced stability, controlled release, dual modal imaging, targeting. rsc.org, researchgate.net, rsc.org, spiedigitallibrary.org, mdpi.com, dovepress.com
Gold NanorodsGoldVarious NIR dyes (e.g., ICG)Photothermal conversion, imaging, combined theranostic platforms, improved stability. mdpi.com, dovepress.com, thno.org, researchgate.net
Carbon NanotubesSingle-walled carbon nanotubes (SWCNTs)Heptamethine cyanine dye, redox dyesIntrinsic NIR fluorescence, high absorbance, molecular transport, nanosensing. mdpi.com, pnas.org, arxiv.org, pnas.org

Protein-Based Nanoparticles as NIR Dye-1 Carriers

Protein-based nanoparticles have gained interest as carriers for NIR dyes due to their biocompatibility, versatile structure, and capacity to load dyes and bioconjugate with targeting ligands. dovepress.com, researchgate.net This area of research is considered promising for developing next-generation agents for imaging and therapy. dovepress.com, researchgate.net

Protein-based nanoparticles can encapsulate or conjugate with a large spectrum of dyes. dovepress.com Loading NIR dyes into albumin-based nanoparticles, for instance, can lead to a significant increase in fluorescence intensity. dovepress.com Self-assembled nanoparticles formed from a thiol-sensitive near-IR squaraine dye have been shown to act as selective protein sensors, responding specifically to human serum albumin (HSA) by triggering fluorescence. nih.gov, acs.org The sensing mechanism involves the controlled disassembly of the dye nanoparticles triggered by HSA binding. nih.gov, acs.org

The development of dye-loaded protein-based nanoparticles is being explored for applications in interventional NIR fluorescence imaging of cancer, providing real-time feedback during surgery. dovepress.com, researchgate.net These nanoparticles can improve the delivery of NIR dye molecules to tumor sites due to prolonged blood circulation and enhanced accumulation. dovepress.com, researchgate.net They can also provide an increased fluorescence signal compared to free fluorophores and enable active targeting of cancerous cells. dovepress.com, researchgate.net

Table 4 presents examples of protein-based nanoparticles used as carriers for NIR dyes.

Nanomaterial TypeProtein UsedIntegrated/Encapsulated NIR Dye (Example)Key Finding/AdvantageSource(s)
Protein-Based NanoparticlesVarious proteinsVarious NIR dyesBiocompatibility, versatile structure, efficient dye loading, bioconjugation. dovepress.com, researchgate.net
Albumin-Based NanoparticlesAlbumin (e.g., BSA)Iodine-substituted squaraineIncreased fluorescence intensity upon binding. dovepress.com
Self-Assembled NanoparticlesNot specified (dye self-assembles)Thiol-sensitive near-IR squaraine dyeSelective protein sensing (e.g., HSA) via triggered disassembly and fluorescence. nih.gov, acs.org

Advanced Research Applications of Nir Dye 1

Molecular Imaging Research (Preclinical, In Vitro, and Ex Vivo)

Molecular imaging techniques are essential for visualizing and characterizing biological processes at the molecular and cellular levels in living systems and biological samples. nih.gov NIR dye-1 has been explored for its utility in preclinical, in vitro, and ex vivo molecular imaging research. medchemexpress.cnresearchgate.netuib.no

Fluorescence Imaging Modalities Utilizing NIR Dye-1

Fluorescence imaging is a widely used modality in biological research due to its high sensitivity and spatial resolution. ntno.org The use of NIR fluorescent dyes like NIR dye-1 in this modality allows for real-time monitoring of biological processes. ntno.org

NIR-I and NIR-II Imaging Capabilities with NIR Dye-1

The near-infrared spectrum is typically divided into two windows: NIR-I (700-1000 nm) and NIR-II (1000-1700 nm). researchgate.netnih.gov Imaging in the NIR-II window offers advantages such as deeper tissue penetration, higher spatial resolution, and greater contrast due to reduced light absorption and scattering. researchgate.net NIR dye-1 has absorption and emission in the NIR region, making it relevant for NIR-I imaging. medchemexpress.commedchemexpress.com While some research focuses on developing dyes specifically for the NIR-II window researchgate.net, NIR dye-1's properties place it primarily in the NIR-I range. Studies have utilized NIR dyes for imaging in both NIR-I and NIR-II regions in preclinical settings. nih.gov

Wide-Field, Confocal, and Light Sheet Microscopy with NIR Dye-1

Fluorescence microscopy techniques, including wide-field, confocal, and light sheet microscopy, are crucial for visualizing cellular and tissue structures. uni-due.deacs.org Confocal microscopy, in particular, is used for live cell imaging. escholarship.org While direct studies explicitly detailing the use of "NIR dye-1" with wide-field or light sheet microscopy were not prominently found, NIR dyes in general are compatible with these modalities to leverage their penetration capabilities for thicker samples or whole-organ imaging. uni-due.de Research has demonstrated the use of NIR dyes in fluorescence microscopy for in vitro and ex vivo evaluation. researchgate.netuib.no

Photoacoustic and Two-Photon Imaging with NIR Dye-1

Photoacoustic imaging combines optical absorption contrast with ultrasonic detection, offering deeper penetration than purely optical methods. researchgate.net Two-photon imaging utilizes the simultaneous absorption of two photons, typically in the NIR range, to excite a fluorophore, providing high spatial resolution and reduced phototoxicity in thick samples. sci-hub.se Some research explores NIR dyes for photoacoustic imaging, particularly in the NIR-II window for enhanced depth and reduced background. researchgate.net While the search results did not specifically detail "NIR dye-1" in photoacoustic or two-photon imaging studies, the development of novel NIR fluorescent dyes is relevant to these modalities. medchemexpress.cnresearchgate.net Organic chromophores that absorb two photons in the NIR range are relevant for two-photon applications. sci-hub.se

Biological Target Specificity and Selectivity Studies with NIR Dye-1

Achieving specificity and selectivity is critical for accurate molecular imaging. NIR fluorescent dyes can be conjugated with targeting moieties, such as small molecules, peptides, proteins, or antibodies, to direct them to specific biological targets. researchgate.net This functionalization allows for highly specific and sensitive imaging of targeted locations. researchgate.netthno.org While the provided information on "NIR dye-1" itself highlights its tunable hydroxyl group medchemexpress.commedchemexpress.com, which could potentially be used for conjugation, the search results primarily discuss the concept of conjugating NIR dyes in general for targeting applications. For example, a carboxylic acid-functionalized coumarin-hemicyanine NIR dye (referred to as dye 1, which may or may not be the same as "NIR dye-1") has been explored as a suitable imaging agent for targeting mitochondria. rsc.orgresearchgate.net

Assessment of Molecular and Cellular Processes with NIR Dye-1

In Vitro and Ex Vivo Studies of Therapeutic Delivery and Response with NIR Dye-1

NIR fluorescence detection in the 680 nm to 820 nm range is a sensitive modality for both in vivo and ex vivo studies, enabling the illumination of features deep within the body, such as tumors licorbio.com. Characterization of therapeutics should ideally be performed in vitro to confirm target specificity before proceeding to potentially costly animal studies licorbio.com. Comprehensive in vitro analysis can be conducted using imaging systems like the Odyssey® Imaging System licorbio.com. Biological characterization of dye-labeled therapeutics can then follow using systems designed for small animal imaging licorbio.com. NIR imaging aids in visualizing and monitoring the response to therapeutic interventions licorbio.com.

Studies have investigated the use of NIR dyes, including those with properties similar to NIR dye-1, for assessing therapeutic delivery and response in vitro and ex vivo. For instance, ferritin-based nanoparticles labeled with a NIR dye (ZW800) have been studied in vitro using glioblastoma cells, showing good cellular uptake dovepress.comnih.gov. Ex vivo fluorescence imaging investigations in mice with subcutaneously injected glioblastoma cells pointed out good tumor accumulation of these labeled nanoparticles dovepress.comnih.gov.

Another example involves the use of IR820-loaded polymeric nanoparticles, which were tested in vitro and in vivo for imaging and hyperthermia capabilities beilstein-journals.org. These nanoparticles demonstrated higher fluorescence intensity than free IR820 in vitro after incubation, allowing for longer imaging collection times beilstein-journals.org.

Biodistribution and Clearance Monitoring in Small Animal Models (Methodology Focus)

Near-infrared fluorescence imaging offers a powerful alternative to radiolabeled probes for pharmacokinetic and biodistribution studies in small animal models licorbio.com. This non-invasive method allows for the imaging of the whole animal over time licorbio.com. Multiple agents can be tracked simultaneously in the same animal if each is labeled with a spectrally distinct fluorophore licorbio.com.

Methodologies for monitoring biodistribution and clearance often involve intravenous injection of the NIR fluorescent agent into small animals, such as mice researchgate.netacs.org. The distribution of the agent in various organs can be quantified at different time points post-injection acs.orgoncotarget.com. For example, in studies using a heptamethine carbocyanine dye (DZ-1), NIRF signal intensities were measured in tumors and vital organs ex vivo at different time points after administration oncotarget.com. Considerably higher retention of the dye was observed in orthotopic tumors compared to normal mouse tissue over an observation period oncotarget.com.

Fluorescence imaging of excised tissues and tissue sections is used to examine biodistribution in more detail licorbio.com. A method for quantifying NIR fluorescent antibody probes ex vivo in tissue distribution studies involves homogenizing tissue and determining the fluorescent probe content by extrapolation from a calibration curve acs.org. This method has shown results similar to those obtained using radioactivity measurements acs.org.

The degree of labeling (DOL) of a therapeutic with a fluorophore can significantly impact the biodistribution and clearance of the probe thermofisher.com. For optimal optical in vivo imaging with certain NIR Alexa Fluor dyes, a DOL range of 1.5 to 3 molecules per antibody is recommended thermofisher.com. Factors such as plasma protein binding rates can also influence clearance acs.org.

Data from biodistribution studies can be used to calculate pharmacokinetic parameters such as blood half-life, area under the curve (AUC), clearance (Cl), volume of distribution (Vd), and urinary excretion researchgate.net.

Cell Tracking and Gene Expression Studies with NIR Dye-1

NIR dyes are valuable for cell tracking studies, particularly in vivo, due to low background noise and deep tissue penetration researchgate.net. Lipophilic NIR dyes that intercalate into cell membranes can be used as cell tracking labels researchgate.net. Cells can be labeled ex vivo and then injected into animal models, allowing for the quantification of their distribution in tumors and organs using methods like scanning tissue sections researchgate.net. Microscopic visualization of NIR-labeled cells in tissues is possible with appropriate light sources, yielding a greater signal-to-noise ratio compared to visible wavelength dyes due to low autofluorescence in the NIR range researchgate.net.

A photoconversion technique using a commercial lipophilic membrane dye, DiR, has been developed for tracking individual cells in vivo nih.govplos.org. This technique utilizes a permanent fluorescence emission shift after light exposure, and ratiometric imaging can distinguish photoconverted from non-converted cells with high sensitivity nih.govplos.org. This method allows for tracking cell division and differentiation over extended periods in vivo plos.org.

While bioluminescence is generally used for cell tracking and gene expression studies, NIR fluorescent protein expression can also be used to measure cell tracking and tumor progression in response to therapeutics licorbio.com. The expression of infrared fluorescent proteins like iRFP713 is advantageous for studying protein expression in both cells and live animals due to the benefits of NIR wavelengths, such as deeper tissue penetration and minimal background autofluorescence licorbio.com.

Reporter genes are important tools for detecting cellular and molecular processes in vivo and have contributed significantly to monitoring the fates of various cell types, including cancer, immune, and stem cells, in preclinical models biorxiv.org. A photoacoustic imaging (PAI) reporter system employing the human organic anion transporting polypeptide 1b3 (Oatp1b3) to take up the clinical dye indocyanine green (ICG) into cells has been reported biorxiv.org. This system could be useful for studying whole-body in vivo gene expression in preclinical models and for tracking gene- and cell-based therapies biorxiv.org.

Imaging of Vasculature and Organ Structures with NIR Dye-1

NIR fluorescence imaging is well-suited for visualizing vasculature and organ structures, benefiting from the reduced scattering and absorption of light in biological tissues at these wavelengths nih.govmacsenlab.com. Indocyanine green (ICG), an FDA-approved NIR dye, is widely used clinically for imaging vasculature in various organs, including for angiography and assessing blood circulation macsenlab.comlabroots.com.

Studies in small animal models have utilized NIR dyes to image vasculature. For instance, IRDye 800CW conjugated to PEG has been used to highlight brain vasculature surrounding tumors in mouse models pnas.org. Carbocyanine dyes, such as DiR, DiO, and DiD, have been employed in a technique called "vessel painting" for three-dimensional, multicolor imaging of vasculature and associated structures researchgate.net. DiD, with its longer emission wavelength, has been shown to improve imaging depth in brain and kidney tissues compared to DiO researchgate.net. After perfusion, DiR strongly labels the vessels of tested organs researchgate.net.

The ability of NIR light to penetrate deeper into tissue with less absorption and scattering improves signal-to-noise and depth of imaging, making it suitable for visualizing structures within living organisms macsenlab.comlabroots.com.

Microenvironment-Responsive Imaging with NIR Dye-1 (e.g., pH, Hypoxia)

NIR dyes can be incorporated into probes designed to be responsive to specific aspects of the tumor microenvironment, such as pH and hypoxia nih.govfrontiersin.orgmednexus.org. The tumor microenvironment is characterized by features like low pH and hypoxia nih.govfrontiersin.org. Fluorescent probes that are activated specifically within the pH range corresponding to the tumor microenvironment are useful for optical imaging of this acidic environment nih.gov.

Small molecule-based fluorescent chemosensors utilizing NIR dyes, such as cyanine (B1664457), have been developed for imaging the microenvironment nih.govrsc.org. For pH-responsive probes, the fluorescence can be turned on by protonation within the narrow pH range of the tumor microenvironment nih.gov. Examples include probes based on the integration of N,N-dialkylated aniline (B41778) functionality with fluorophores nih.gov. Ratiometric NIR-fluorescent probes have also been used for detecting pH changes in live cells, where a significant bathochromic shift of fluorescence results from enhanced ICT caused by protonation rsc.org.

Hypoxia-sensitive NIR fluorescent probes have been developed, often based on the cleavage of azo functional groups under hypoxic conditions nih.gov. These "turn-on" fluorescent probes represent a novel type for optical imaging of the tumor microenvironment nih.gov. For instance, a NIR fluorescent dye (Cy) linked with nitroimidazoles has been used as a fluorescent probe for in vitro and in vivo imaging of tumor hypoxia, showing higher fluorescence in hypoxic cells nih.gov. Enzyme-activated probes responsive to nitroreductase (NTR), which is overexpressed in hypoxic tumors, have also been developed for high-contrast NIR II/PA tumor imaging mednexus.orgthno.org.

Interventional Fluorescence Imaging in Preclinical Models with NIR Dye-1

Interventional fluorescence imaging in preclinical models utilizes NIR dyes to provide real-time visualization during procedures, such as surgery dovepress.comresearchgate.net. Targeted NIR optical imaging can detect specific tissues, including malignant cells, in vivo researchgate.net. NIR fluorescence imaging offers advantages like low tissue autofluorescence, high photon penetration, and a high signal-to-background ratio researchgate.net.

In preclinical studies, NIR dyes conjugated to targeting agents have been used for interventional imaging. For example, IRDye 800CW conjugated to a targeting molecule has been evaluated for imaging tumors in preclinical models researchgate.netmdpi.com. This allows for real-time visualization of tumor tissue researchgate.net. Studies have shown good tumor accumulation and the ability to delineate tumor margins mdpi.comaacrjournals.org.

Nanoparticles loaded with NIR dyes have also been investigated for interventional NIR imaging of cancer in preclinical studies dovepress.comnih.gov. These nanoparticles can enhance the fluorescence signal and provide active targeting of cancerous cells nih.gov.

Advanced Imaging Techniques with NIR Dye-1: Blink-Based Multiplexing

Advanced imaging techniques are leveraging the photophysical properties of NIR dyes. One such technique is blink-based multiplexing (BBM), which classifies individual emitters using a single excitation laser based on their blinking dynamics rather than color nih.govnsf.gov. This approach exploits the stochastic fluctuations in emission intensity under continuous illumination nsf.gov.

Studies have shown that steric protection of NIR dyes can systematically alter blinking dynamics, which can be exploited for blink-based multiplexing nih.govresearchgate.net. By manipulating blinking dynamics, BBM can potentially classify individual emitters even when their emission spectra overlap nsf.gov. This technique leverages spectral fluctuations, electron and proton transfer kinetics, and photostability for molecular classification nsf.gov.

Intracellular Uptake and Distribution Studies in Isolated Cell Populations (e.g., Leukocytes)

Research into the intracellular uptake and distribution of NIR dyes in isolated cell populations, such as leukocytes, is crucial for understanding their potential as biological probes or therapeutic agents. Studies have demonstrated that selected NIR dyes can undergo internalization within target cell populations, including neutrophils (a type of leukocyte). nih.govnih.gov This internalization has been observed to occur without significantly altering normal cellular homeostasis or compromising critical cellular functions like degranulation and superoxide (B77818) production. nih.govnih.gov The uptake efficiency of near-infrared dyes in neutrophils has been reported to be comparable to or even greater than that of visible dyes like fluorescein (B123965) and calcein. nih.gov For instance, studies have shown that certain NIR microsensor dyes exhibit intracellular fluorescence after being internalized by neutrophils. nih.gov While some lipophilic NIR dyes have shown potential for cell tracking through membrane labeling, concerns regarding dye transfer to neighboring cells have been raised, suggesting the need for careful validation and potentially multimodal approaches in cell tracking studies. ashpublications.org The ability of NIR dyes to be internalized by isolated immune cells like T and B cells, even through indirect labeling methods, is of interest for real-time tracking in immunotherapy research. bmj.com

Theranostic Research with NIR Dye-1 (Preclinical and In Vitro)

NIR dyes are actively being investigated for their theranostic capabilities, combining diagnostic imaging with therapeutic functions. Preclinical and in vitro studies explore their potential in modalities such as photodynamic therapy (PDT) and photothermal therapy (PTT). ntno.orgnih.govchinesechemsoc.org

Photodynamic Therapy (PDT) Mechanisms Mediated by NIR Dye-1

Photodynamic therapy mediated by photosensitizers like NIR dyes involves the generation of cytotoxic species upon irradiation with light of a specific wavelength. ntno.orgdergipark.org.trfrontiersin.orgmdpi.com This process typically requires the presence of oxygen. frontiersin.org

A primary mechanism by which photosensitizers, including many NIR dyes, exert their photodynamic effect is through the generation of singlet oxygen (¹O₂) and other reactive oxygen species (ROS). mdpi.comntno.orgdergipark.org.trfrontiersin.orgmdpi.com Upon excitation by light, the photosensitizer undergoes an intersystem crossing to a long-lived triplet state. mdpi.comfrontiersin.org The triplet-state photosensitizer can then transfer energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). mdpi.comfrontiersin.orgmdpi.com This is known as a Type II photochemical process. mdpi.comfrontiersin.org Additionally, the excited triplet state can interact directly with substrates (like biomolecules) through electron or proton transfer (Type I reaction), leading to the formation of other ROS such as superoxide anions (•O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). mdpi.commdpi.com Both Type I and Type II reactions can occur simultaneously, with the prevalence of one over the other depending on the specific properties of the photosensitizer and the cellular environment. mdpi.com Singlet oxygen is a potent cytotoxic agent with a short lifetime, limiting its action primarily to the site of its generation. mdpi.comresearchgate.net Many NIR-absorbing chromophores, including certain cyanine dyes, are known to be capable of generating singlet oxygen. mdpi.com

In vitro studies are conducted to evaluate the phototoxic efficacy of NIR dyes against target cells, such as cancer cells, upon light irradiation. These studies assess the ability of the dye to induce cell death (apoptosis or necrosis) when activated. ntno.orgfrontiersin.org Research on various NIR dyes has demonstrated their photodependent cytotoxicity in vitro. For example, certain cyanine dyes have shown significant phototoxicity at low concentrations when exposed to NIR light. Studies evaluating the mutual impact of different clinically translatable NIR dyes on in vitro PDT efficacy have also been performed, indicating that combinations of dyes can be utilized for image-guided PDT. nih.govresearchgate.net The efficacy is often linked to the dye's ability to generate ROS upon irradiation within the cellular environment. ntno.org

Singlet Oxygen Generation and Reactive Oxygen Species (ROS) Production

Photothermal Therapy (PTT) Mechanisms and Efficacy with NIR Dye-1

Photothermal therapy utilizes agents that absorb light and convert the absorbed energy into heat, leading to localized hyperthermia and subsequent cell death. nih.govthno.org NIR dyes are being explored as photothermal agents due to their strong absorption in the biological window. nih.govacs.org

The photothermal conversion efficiency (PCE) is a critical parameter for evaluating the performance of a photothermal agent; it quantifies how effectively absorbed light energy is converted into heat. nih.govarxiv.org For NIR dyes used in PTT, a high PCE is desirable to achieve sufficient temperature increases for therapeutic effect with minimal light exposure. nih.gov Studies have investigated the PCE of various NIR dyes and their conjugates. For example, certain organic small molecule NIR dyes and conjugated polymer nanoparticles have shown promising PCE values under NIR irradiation. nih.govfrontiersin.org Conjugation of NIR dyes to nanoparticles, such as gold nanospheres, can enhance their photothermal conversion efficiency, exhibiting synergistic effects that lead to greater temperature increases compared to the unconjugated dye or nanoparticles alone. arxiv.org The PCE of different NIR dye formulations can vary significantly depending on the dye structure, concentration, and the nature of any conjugation or encapsulation. acs.orgarxiv.orgfrontiersin.orgnih.gov

Table 1: Examples of Photothermal Conversion Efficiency of Selected NIR Dye Formulations

FormulationExcitation Wavelength (nm)Reported PCE (%)Source
Conjugated Polymer Nanoparticles (PBABDF-TVT)80840.7 frontiersin.org
RC-BSA Nanoparticles (asymmetric cyanine dye)91528.7 acs.org
[P₆₆₆₁₄][IR783] INMs808Very high nih.gov
Gold Nanospheres Conjugated with IR Cyanine DyesNIREnhanced (vs unconjugated) arxiv.org
In Vitro Photothermal Ablation Studies

NIR dye-1 (DiR) has been investigated for its application in photothermal ablation (PTA), a therapeutic strategy that utilizes photothermal agents to convert light energy into heat, thereby inducing cell death caymanchem.comthermofisher.com. In vitro studies have demonstrated the capability of DiR-loaded nanotherapeutics to produce thermal energy upon irradiation with an 808 nm laser caymanchem.com. This heat generation is superior to that of free DiR in vitro caymanchem.com. The elevated temperature generated by NIR irradiation can irreversibly damage cellular membranes. This photothermal effect, mediated by DiR, has been explored in the context of eliminating various cell types, including bacteria and cancer cells, in vitro nih.gov. For instance, thermosensitive liposomes loaded with DiR and other therapeutic agents have been functionalized for photothermal-triggered synergistic therapy in vitro nih.gov. In vitro assessments, such as MTT assays, have been used to evaluate the efficacy of these DiR-containing systems in causing cell death through photothermal mechanisms caymanchem.com.

NIR Light-Triggered Drug Delivery Systems Utilizing NIR Dye-1

The photothermal properties of NIR dye-1 (DiR) have been extensively leveraged in the development of NIR light-triggered drug delivery systems scbt.comthermofisher.comnih.gov. By incorporating DiR into various nanocarriers, such as liposomes, researchers can achieve controlled release of encapsulated therapeutic agents upon exposure to NIR light scbt.comthermofisher.comnih.gov. This approach offers spatial and temporal control over drug release, potentially enhancing therapeutic efficacy and reducing systemic toxicity. NIR light is particularly advantageous for triggering drug release due to its ability to penetrate deeper into tissues with minimal absorption by biological components like water and hemoglobin, and its lower harmful effects compared to UV or visible light thermofisher.comnih.gov.

Controlled Release Mechanisms (e.g., Thermo-responsive, Photo-responsive)

Controlled drug release in systems utilizing NIR dye-1 is primarily mediated through thermo-responsive and photo-responsive mechanisms. A prominent mechanism involves the use of thermo-responsive liposomes that encapsulate both the drug and NIR dye-1 (DiR) nih.gov. Upon NIR irradiation, DiR absorbs the light and converts it into heat nih.gov. This localized temperature increase, exceeding the phase transition temperature of the thermosensitive liposomal bilayer, leads to enhanced membrane permeability or even melting of the liposomes, facilitating the rapid release of the entrapped drug nih.gov. This photo-triggered thermal effect allows for on-demand drug release at the site of NIR irradiation. While thermo-responsiveness is a key mechanism linked to DiR's photothermal conversion, the broader concept of photo-responsive drug delivery systems, activatable by light, also encompasses strategies where light directly or indirectly triggers release thermofisher.com.

In Vitro Drug Release Kinetics and Efficacy

In vitro studies have investigated the drug release kinetics and efficacy of delivery systems incorporating NIR dye-1. The heat generated by NIR irradiation of DiR within nanocarriers can accelerate the release of loaded drugs, resulting in gradual or triggered release kinetics. For instance, repeated NIR irradiations have been shown to accelerate drug release due to temperature elevation. While specific detailed drug release curves directly attributable to NIR dye-1 triggering are not extensively detailed in the provided snippets, the principle of enhanced release upon NIR irradiation due to the photothermal effect of DiR is supported nih.gov.

The in vitro efficacy of these systems is often evaluated in the context of synergistic therapies combining photothermal effects with drug action caymanchem.comscbt.com. Studies have shown that nanocarriers co-loading drugs and DiR can exhibit enhanced antitumor efficacy in vitro through synergistic chemo-photothermal effects. In vitro cell viability assays, such as the MTT assay, are commonly used to quantify the efficacy of these DiR-containing drug delivery systems in inducing cell death caymanchem.com. Some studies have reported low systemic cytotoxicity in vitro for certain DiR-loaded carrier systems scbt.com.

Applications in Advanced Material Science

The optical and electronic properties of NIR dyes, including NIR dye-1, lend themselves to applications in advanced material science, particularly in areas like solar energy conversion and optoelectronic devices.

Optoelectronic Device Integration of NIR Dye-1

Near-infrared dyes have been explored for integration into optoelectronic devices. In one instance, an infrared proximity sensor was developed by combining a polymer light-emitting diode (PLED) and a polymer photodiode. aip.org The infrared emission required for this sensor was achieved by incorporating a color conversion film. aip.org This film consisted of a polymer matrix blended with an infrared dye, specifically identified as 1,1-diethyl-2,2-dicarbocyanine iodide. aip.org While this example uses a related dicarbocyanine iodide dye rather than "NIR dye-1" (CID 25195431), it illustrates the principle of integrating NIR dyes into polymer-based optoelectronic devices for specific functionalities like sensing in the near-infrared range. Organic optoelectronic devices based on conjugated polymers are an area of significant interest due to their potential for low-cost, large-area fabrication on flexible substrates, making the integration of functional dyes like those operating in the NIR range a relevant area of research. aip.org

Future Directions and Emerging Research Areas for Nir Dye 1

Development of Next-Generation NIR Dye-1 with Enhanced Photophysical Performance

Future research directions for NIR dyes, such as next-generation versions of NIR dye-1, are focused on improving their inherent photophysical properties. Key areas of development include enhancing fluorescence brightness, increasing photostability, and optimizing quantum yields rsc.orgrsc.orgresearchgate.net. The stability of NIR dyes is often limited compared to those in the visible spectrum due to a reduced HOMO-LUMO band-gap, leading to accelerated internal conversion kinetics and lower fluorescence efficiency researchgate.net.

Strategies to enhance photophysical performance involve molecular engineering, such as extending the conjugation length of the π-spacer group in donor-π-acceptor (D-π-A) architectures to achieve longer excitation wavelengths and higher photostability researchgate.net. Aggregation-enhanced emission is another phenomenon being explored, where the aggregation of certain hemicyanine dyes has shown improved photostability and photothermal conversion capability compared to their single-molecule state nih.govacs.orgacs.org. For instance, a D-π-A structured hemicyanine dye (M1) formed nanoparticles (M1 NPs) that exhibited strong NIR-I absorption and NIR-II fluorescence with a fluorescence quantum yield of 2.84% and a high photothermal conversion efficiency of 77.5% nih.govacs.org.

Improving solubility, particularly in aqueous media, is also a critical aspect of enhancing performance for biological applications. Traditional methods involve adding sulfonate groups, but this can lead to non-specific binding when conjugated to biomolecules biotium.com. Steric protection, either through non-covalent encapsulation or covalent appendage of bulky groups, is being investigated to block undesired intermolecular interactions and improve properties like fluorescence brightness, stability, and pharmacokinetic profiles rsc.orgrsc.org.

Integration of NIR Dye-1 with Advanced Nanotechnologies for Multimodal Functionalities

The integration of NIR dyes with advanced nanotechnologies is a significant area of research aimed at creating multimodal agents with enhanced capabilities for imaging and therapy ijfmr.comnih.govijfmr.com. Nanoparticles, including polymeric micelles, dendrimers, liposomes, silica (B1680970), and calcium phosphate (B84403) nanoparticles, serve as carriers for NIR dyes, improving their solubility, stability, and facilitating targeted delivery ijfmr.comnih.govrsc.org.

This integration allows for overcoming limitations of free dyes, such as poor water solubility and rapid clearance, while also enabling multifunctional designs. Nanoparticle-based NIRF probes can combine the optical advantages of NIR dyes with structural benefits like high surface area for functionalization and the ability to carry multiple agents ijfmr.com. This facilitates dual functionalities, such as tumor imaging and targeted therapy, positioning these probes as crucial tools in cancer diagnostics and treatment ijfmr.comijfmr.com.

Examples of such integration include polymeric nanoparticles loaded with both NIR dyes and anticancer agents for simultaneous imaging and therapeutic functions rsc.org. Protein-based nanoparticles are also being explored as carriers for NIR dye molecules, offering prolonged circulation time and enhanced accumulation at target sites researchgate.net. Encapsulation within nanoparticles can protect dyes from degradation, increase fluorescence signal by concentrating dye molecules, and improve biocompatibility and stability in physiological conditions nih.govrsc.org.

Rational Design of Stimuli-Responsive NIR Dye-1 for Precision Control

The rational design of stimuli-responsive NIR dyes is an emerging area focused on achieving precision control over their optical properties and functions in response to specific biological or external triggers researchgate.netthno.org. This involves designing dyes that can undergo changes in fluorescence intensity, wavelength, or other properties upon encountering changes in the local environment, such as pH, enzyme activity, or the presence of specific molecules researchgate.netthno.orgrsc.orgnih.gov.

Stimuli-responsive NIR dyes are being developed for applications like real-time monitoring of biological processes or targeted drug release thno.orgrsc.orgnih.gov. For instance, pH-sensitive NIR probes have been designed to respond to the acidic tumor microenvironment, enabling tumor-specific imaging or triggering the release of encapsulated therapeutic agents thno.org.

Research in this area involves incorporating functional groups into the dye structure that are sensitive to specific stimuli. Examples include the use of phenyl boronic acid functionalities that respond to hydrogen peroxide, leading to a switch-on NIR fluorescence upon binding to DNA rsc.orgnih.gov. The design of such probes often relies on mechanisms like internal charge transfer (ICT) or aggregation-induced emission (AIE), where the dye's photophysical properties are modulated by the stimulus-induced structural or environmental changes researchgate.netnih.gov.

Standardization of Characterization Methodologies for NIR Dye-1 Research

Standardization of characterization methodologies is crucial for ensuring reproducibility and comparability of research findings in the field of NIR dyes spiedigitallibrary.orgnih.govnih.gov. The lack of standardized, objective methods for evaluating fluorescent dye efficacy, particularly in applications like image-guided surgery, poses challenges in translating preclinical results to clinical studies and reproducing findings between different studies spiedigitallibrary.orgnih.govnih.gov.

Efforts are underway to develop standardized imaging procedures and quantitative analysis methods for evaluating fluorescent dyes spiedigitallibrary.orgnih.govnih.gov. This includes developing semi-automatic methods for standardized quantitative analysis of fluorescence images, which have shown improved variability compared to manual methods spiedigitallibrary.orgnih.gov.

Furthermore, the development of certified spectral fluorescence standards in the NIR region is essential for the calibration and performance validation of fluorescence instruments springernature.com. These standards, such as liquid dye solutions with certified emission spectra, enable comparable fluorescence measurements across different instruments and laboratories springernature.com. The availability of such standards helps in generating accurate spectral correction curves for instruments, which is vital for obtaining instrument-independent corrected emission spectra springernature.com.

Cross-Disciplinary Research Synergies for Expanding NIR Dye-1 Applications

Expanding the applications of NIR dyes, including NIR dye-1, necessitates cross-disciplinary research synergies involving experts from various fields such as chemistry, biology, medicine, and engineering rsc.org. The development of novel NIR dyes with optimized properties for specific applications requires close collaboration between chemists who design and synthesize the dyes and researchers in other disciplines who evaluate their performance in relevant biological systems or technological platforms rsc.org.

Examples of cross-disciplinary collaboration are evident in the development of nanoparticle-enhanced NIR probes for cancer imaging and therapy, which requires expertise in nanotechnology, molecular biology, and medicine ijfmr.comijfmr.com. Similarly, the design and application of stimuli-responsive NIR dyes for sensing and imaging biological events involve chemists, biologists, and pharmacologists rsc.orgnih.gov.

The translation of NIR dye research from laboratory settings to clinical applications, such as image-guided surgery, relies heavily on the collaboration between dye chemists, imaging scientists, and clinicians spiedigitallibrary.orgnih.govnih.gov. Future success in developing and applying next-generation NIR dyes will increasingly depend on the ability of researchers from diverse backgrounds to work together to address the complex challenges and opportunities in this field rsc.org.

Q & A

Q. What are the key optical and electronic properties of NIR Dye-1, and how are they experimentally characterized?

NIR Dye-1 exhibits absorption and emission in the near-infrared region (NIR), with absorption onset energies around 17,900 cm⁻¹ (559 nm) in THF solution . Key properties include:

  • HOMO/LUMO levels : Calculated via cyclic voltammetry (CV) and DFT, with HOMO at −5.09 eV and LUMO aligned for charge injection into TiO₂ in DSSCs .
  • Redox behavior : Two reversible oxidations at 0.36 V and 0.63 V, critical for dye regeneration in solar cells .
  • Molar extinction coefficient (ε) : Enhanced in Dye-1 compared to analogs due to extended π-conjugation . Methodology: Use UV-vis spectroscopy for absorption profiles, CV for redox potentials, and DFT calculations for orbital energetics .

Q. How can researchers optimize spectral data preprocessing for NIR Dye-1 to resolve overlapping absorption bands?

NIR spectra often suffer from overlapping peaks due to complex vibrational coupling. Applying second-derivative preprocessing helps isolate hidden bands by correcting baseline shifts and enhancing resolution . For example:

  • Baseline correction : Remove scattering effects using multiplicative scatter correction (MSC).
  • Derivative analysis : Apply Savitzky-Golay smoothing followed by second derivatives to highlight subtle spectral features . This approach is critical for accurate quantitative modeling in applications like DSSCs or bioimaging.

Advanced Research Questions

Q. How do computational methods like DFT/TD-DFT guide the molecular design of NIR Dye-1 for improved charge injection in DSSCs?

DFT studies reveal that NIR Dye-1’s softness (high chemical reactivity) and low HOMO-LUMO gap (~2.53 eV) favor charge transfer . Key findings include:

  • Charge injection efficiency : Strong driving force (ΔG_inject) due to LUMO alignment with TiO₂’s conduction band .
  • Directional charge movement : HOMO localized on the BDF unit, LUMO on cyanoacrylic acid anchors, enabling intramolecular charge transfer (ICT) . Methodological recommendation: Combine DFT with experimental CV and IPCE measurements to validate predicted charge dynamics .

Q. Why does NIR Dye-1 outperform structurally similar dyes (e.g., Dye-2) in DSSCs despite comparable optical properties?

Contradictions arise from differences in charge recombination kinetics and molecular packing :

  • Electron recombination : Dye-1’s hexyl groups suppress back-electron transfer, increasing Voc (0.81 vs. 0.77 for Dye-2) .
  • IPCE efficiency : Higher charge injection efficiency (60% vs. 50% for Dye-2) due to optimized dye-TiO₂ interfacial interactions . Resolution strategy: Use transient absorption spectroscopy (TAS) to quantify recombination rates and atomic force microscopy (AFM) to study dye adsorption morphology .

Q. What methodological challenges arise in reconciling NIR Dye-1’s theoretical predictions (e.g., high ΔG_inject) with experimental device performance?

While DFT predicts strong charge injection (ΔG_inject = −1.2 eV), experimental PCE depends on additional factors:

  • Dye aggregation : Mitigate using co-absorbents like CDCA to prevent π-π stacking .
  • Electrolyte compatibility : Ensure redox mediators (e.g., Co(II)/Co(III)) align with dye regeneration potentials . Recommendation: Validate computational models with intensity-modulated photovoltage spectroscopy (IMVS) to assess recombination losses .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported HOMO/LUMO values for NIR Dye-1 across studies?

Variations arise from differences in solvent effects , reference electrodes , or DFT functional choices. For consistency:

  • Standardize electrochemical conditions : Use ferrocene/ferrocenium as an internal reference in CV .
  • Document computational parameters : Specify DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p)) .

Q. What steps ensure reproducible synthesis and characterization of NIR Dye-1?

  • Synthesis protocol : Detail reaction stoichiometry, purification methods (e.g., column chromatography), and purity validation (HPLC ≥98%) .
  • Spectral validation : Compare experimental absorption/emission spectra with literature data (e.g., RSC Adv. 2013 ).

Tables for Key Properties

Property NIR Dye-1 Dye-2 Method Reference
Absorption Onset (nm) 559585UV-vis (THF)
HOMO (eV) −5.09−5.11DFT/CV
PCE in DSSCs (%) 5.53.8AM 1.G illumination
ε (M⁻¹cm⁻¹) 18,50017,200UV-vis (ICT band)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.